Technical Documentation Center

Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione
  • CAS: 5565-14-0

Core Science & Biosynthesis

Foundational

Comprehensive Characterization of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary The compound Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione (also cataloged as octahydro-1H-pyrazino[1,2-c]pyrimidine-1,6,8-trione; CAS 5565-14-0)[1] represents a highly versatile, privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione (also cataloged as octahydro-1H-pyrazino[1,2-c]pyrimidine-1,6,8-trione; CAS 5565-14-0)[1] represents a highly versatile, privileged nitrogen-rich bicyclic scaffold. By fusing a piperazine ring with a pyrimidine-trione (barbiturate-like) moiety, this architecture provides a rigidified 3D geometry that effectively mimics peptide backbones[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will explore the causality behind its physicochemical behavior, detail self-validating synthetic and analytical protocols, and examine its critical role as a core pharmacophore in neuropharmacology—specifically its application in positive allosteric modulators (PAMs) targeting the metabotropic glutamate receptor 4 (mGluR4)[3].

Structural Paradigm & Physicochemical Causality

The therapeutic utility of the pyrazino[1,2-c]pyrimidine-1,6,8-trione scaffold stems directly from its conformational restriction. In drug design, restricting the flexibility of a ligand reduces the entropic penalty ( ΔS ) incurred upon binding to a target receptor[4].

The trione system provides a dense, predictable array of hydrogen bond donors and acceptors. Because the lone pairs on the nitrogen atoms are partially delocalized into the adjacent carbonyl groups (amide/imide resonance), the scaffold exhibits distinct tautomeric states depending on the pH of the microenvironment. This allows the molecule to act as a highly directional hydrogen-bonding hub, which is why it is frequently utilized in diversity-oriented synthesis (DOS) to generate peptidomimetics[5].

Quantitative Physicochemical Profile

The following table summarizes the baseline physicochemical data for the unsubstituted core scaffold (CAS 5565-14-0)[1].

PropertyValueMechanistic Implication
Molecular Formula C₇H₉N₃O₃Low molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5.
Molecular Weight 183.17 g/mol Ideal for fragment-based drug discovery (FBDD).
H-Bond Donors 2Facilitates strong anchoring in receptor binding pockets.
H-Bond Acceptors 3Enables interaction with target kinase/receptor hinge regions.
Melting Point 300–305 °CIndicates exceptionally high crystal lattice energy driven by intermolecular hydrogen bonding[1].

Synthetic Workflows & Diversity-Oriented Construction

The construction of spirocyclic and fused pyrazino-pyrimidine scaffolds requires highly controlled, chemoselective pathways. The most robust methodology leverages amino acid-derived α -amino nitriles via a modified Strecker synthesis, followed by cyclocondensation[2].

Step-by-Step Methodology: Acid-Mediated Cyclocondensation

This protocol is designed as a self-validating system . By incorporating specific in-process controls (IPCs), the chemist ensures that each mechanistic step has gone to completion before proceeding, thereby preventing the carryover of reactive intermediates.

  • Precursor Activation: Dissolve 1.0 equivalent of the synthesized α -amino nitrile in anhydrous dichloromethane (DCM) under an argon atmosphere to prevent oxidative degradation.

  • Urea Formation (Isocyanate Coupling): Cool the reaction vessel to 0 °C. Add 1.1 equivalents of the target isocyanate dropwise.

    • Causality: The low temperature suppresses unwanted dimerization of the isocyanate.

    • Validation Check: Perform TLC (Hexane:EtOAc 1:1). The primary amine spot must disappear completely, indicating full conversion to the urea intermediate.

  • Intramolecular Ring Closure: Introduce a strong organic acid (e.g., Trifluoroacetic acid, 20% v/v) to the mixture. Heat to 40 °C for 4 hours.

    • Causality: The acid protonates the nitrile, vastly increasing its electrophilicity and allowing the urea nitrogen to attack, forming the fused pyrimidine-trione ring.

  • Quenching and Isolation: Neutralize the reaction carefully with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography or recrystallization from methanol.

Synthesis A Amino Acid Precursor B α-Amino Nitrile Intermediate A->B Strecker Synthesis C Cyclocondensation (Acid-Mediated) B->C Isocyanate Coupling D Tetrahydro-2H-pyrazino [1,2-c]pyrimidine-1,6,8-trione C->D Ring Closure

Diversity-Oriented Synthesis workflow for the pyrazino[1,2-c]pyrimidine-1,6,8-trione scaffold.

Pharmacological Profiling: The mGluR4 PAM Case Study

The clinical relevance of the Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione scaffold is best exemplified by its use in neuropharmacology. Specifically, derivatives such as the (S)-9a-methyl substituted core have been heavily patented (e.g., F. Hoffmann-La Roche AG, WO2017021384A1) as potent Positive Allosteric Modulators (PAMs) of mGluR4[3].

Mechanistic Causality in Parkinson's Disease (PD)

In Parkinson's Disease, the degeneration of dopaminergic neurons leads to overactivity of glutamatergic transmission in the basal ganglia. Orthosteric agonists for mGluR4 often fail due to poor blood-brain barrier (BBB) penetration and lack of subtype selectivity.

By utilizing the highly lipophilic, rigid pyrazino-pyrimidine scaffold, researchers successfully target the allosteric binding site within the 7-transmembrane domain[3]. The trione core forms critical hydrogen bonds with the receptor's allosteric pocket, inducing a conformational shift that exponentially increases the receptor's affinity for endogenous glutamate.

mGluR4 Glutamate Glutamate (Orthosteric) Receptor mGluR4 Receptor (Active Conformation) Glutamate->Receptor PAM Pyrazino-pyrimidine PAM (Allosteric Site) PAM->Receptor Enhances Affinity/Efficacy Gi Gi/o Protein Activation Receptor->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP & Glutamate Release AC->cAMP

Mechanism of action for pyrazino-pyrimidine based mGluR4 Positive Allosteric Modulators.

Validated Analytical Protocols (LC-MS)

To ensure the structural integrity and purity of synthesized Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione derivatives, high-resolution LC-MS must be employed. The following protocol guarantees self-validation through strict system suitability criteria.

LC-MS Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Methanol. Dilute to a working concentration of 10 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes; hold at 95% B for 1.0 minute.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive mode.

    • Target Mass: For the unsubstituted core (C₇H₉N₃O₃), extract the [M+H]⁺ ion at m/z 184.07.

    • Causality: The basic piperazine-derived nitrogen readily accepts a proton in the acidic mobile phase, ensuring a strong MS signal.

System Suitability Criteria

Before analyzing the sample, a blank and a known standard must be run to validate the system.

ParameterAcceptance CriteriaPurpose
Retention Time (RT) RSD ≤ 2.0% (over 3 injections)Ensures pump stability and column equilibration.
Peak Tailing Factor (Tf) ≤ 1.5Verifies that secondary interactions (e.g., silanol binding) are suppressed.
Signal-to-Noise (S/N) ≥ 10 for Limit of QuantitationGuarantees detector sensitivity is sufficient for impurity profiling.
Mass Accuracy ± 5 ppmConfirms exact elemental composition of the target scaffold.

Conclusion

The Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione scaffold is far more than a simple heterocyclic building block; it is a meticulously engineered geometric core that forces target molecules into highly specific, biologically active conformations. Whether utilized as a peptidomimetic in diversity-oriented synthesis or as the critical anchoring moiety in mGluR4 allosteric modulators, its physicochemical properties make it an indispensable tool in the modern drug discovery pipeline.

References

  • Molecular Diversity via Amino Acid Derived α-Amino Nitriles: Synthesis of Spirocyclic 2,6-Dioxopiperazine Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Update on mGlu4 modulator patents: 2017 to present Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL:[Link]

Sources

Exploratory

Preliminary biological evaluation of novel pyrazinopyrimidine scaffolds

Strategic Biological Evaluation of Novel Pyrazino[2,3-d]pyrimidine Scaffolds: A Technical Guide for Preclinical Kinase Profiling Introduction & Pharmacological Rationale The pyrazino[2,3-d]pyrimidine nucleus—structurally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Biological Evaluation of Novel Pyrazino[2,3-d]pyrimidine Scaffolds: A Technical Guide for Preclinical Kinase Profiling

Introduction & Pharmacological Rationale

The pyrazino[2,3-d]pyrimidine nucleus—structurally synonymous with the pteridine core—represents a highly privileged scaffold in modern medicinal chemistry. Due to its profound bioisosterism with the purine ring of adenosine triphosphate (ATP), this fused bicyclic system is uniquely positioned to act as an ATP-competitive inhibitor across a broad spectrum of kinases, including Polo-like kinases (PLKs), Bruton's tyrosine kinase (BTK), and the PI3K/mTOR pathway 1. Beyond oncology, these scaffolds have demonstrated significant antifolate and antiprotozoal activities by targeting enzymes like pteridine reductase 1 (PTR1) 2.

This guide outlines a rigorous, self-validating biological evaluation cascade designed to assess newly synthesized pyrazinopyrimidine derivatives. As a Senior Application Scientist, I have structured this workflow to move beyond mere procedural steps, focusing instead on the mechanistic causality behind assay selection and the statistical validation required to ensure data integrity.

Mechanistic Grounding: ATP-Competitive Kinase Inhibition

The primary mechanism of action for most pyrazinopyrimidine derivatives in oncology is the competitive displacement of ATP from the highly conserved kinase hinge region. The dual-nitrogen configuration of the pyrazine ring often establishes critical hydrogen bonds with the backbone amides of the kinase hinge, while functionalization at the C4 or C6/C7 positions dictates selectivity by probing adjacent hydrophobic pockets 3.

Mechanism A Pyrazino[2,3-d]pyrimidine Derivative B Kinase ATP Pocket (e.g., PLK2, mTOR) A->B ATP-Competitive Binding C Substrate Phosphorylation B->C Inhibits Catalysis D Cell Cycle Arrest / Apoptosis C->D Pathway Blockade

Fig 1: Mechanism of action for pyrazinopyrimidine-based ATP-competitive kinase inhibitors.

Hierarchical Evaluation Workflow

To prevent late-stage attrition, the biological evaluation of these scaffolds must follow a strict hierarchy. We begin with cell-free biochemical assays to confirm direct target engagement, followed by phenotypic cellular assays to verify membrane permeability and functional efficacy.

Workflow S1 1. Library Synthesis & Structural Validation S2 2. TR-FRET Biochemical Assay (Target IC50 determination) S1->S2 S3 3. CellTiter-Glo Viability Assay (Phenotypic Anti-proliferation) S2->S3 IC50 < 100 nM S4 4. Target Engagement (Western Blot / CETSA) S3->S4 Cellular IC50 < 1 µM S5 5. In Vitro ADMET & Lead Selection S4->S5 Confirmed Mechanism

Fig 2: Hierarchical biological evaluation workflow for novel pyrazinopyrimidine scaffolds.

Primary Biochemical Evaluation: TR-FRET Kinase Assay

Causality Behind Experimental Choice: Pyrazinopyrimidines and related pteridines are inherently colored, highly conjugated heterocycles 4. Traditional absorbance-based assays are highly susceptible to compound auto-fluorescence or quenching, leading to false positives (PAINS-like behavior). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen because the delayed fluorescence measurement (typically 50–100 µs post-excitation) allows transient compound auto-fluorescence to decay, isolating the true biological signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the kinase domain (e.g., recombinant PLK2), a biotinylated peptide substrate, and ATP. Critical Parameter: ATP concentration must be set exactly at its apparent Michaelis constant ( Km​ ) for the specific kinase to ensure that the measured IC50​ accurately reflects the inhibitor's affinity ( Ki​ ) via the Cheng-Prusoff equation.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazinopyrimidine derivatives in 100% DMSO. Transfer via acoustic dispensing (e.g., Echo liquid handler) to a 384-well low-volume plate to minimize solvent toxicity (final DMSO < 1%).

  • Pre-Incubation: Add the kinase enzyme and compound. Incubate for 30 minutes at room temperature. Causality: This pre-incubation step is vital to allow slow-binding inhibitors to reach thermodynamic equilibrium within the ATP pocket before the reaction is initiated.

  • Reaction Initiation & Termination: Add the ATP/substrate mixture to initiate catalysis. After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg2+ required for catalysis) alongside the detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665).

  • Detection & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Self-Validating System: The assay must contain a known reference inhibitor (e.g., Staurosporine) and vehicle controls. Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . An assay plate is strictly rejected if Z′<0.5 , ensuring that the dynamic range and variability are statistically robust before any IC50​ curves are fitted.

Secondary Cellular Evaluation: ATP-Quantification Viability Assay

Once sub-100 nM biochemical potency is established, compounds must be evaluated for cellular penetrance and anti-proliferative efficacy.

Causality Behind Experimental Choice: As established, pyrazinopyrimidines can interfere with colorimetric readouts like MTT. Therefore, the CellTiter-Glo (CTG) luminescent assay is selected. CTG relies on the luciferase-catalyzed oxidation of luciferin, which is strictly dependent on the presence of ATP. Since only metabolically active cells synthesize ATP, the luminescent signal is directly proportional to the number of viable cells, completely bypassing optical interference from the test compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT116 for broad solid tumor profiling) in 384-well opaque white plates at 1,000 cells/well. Incubate overnight. Causality: Opaque white plates are mandatory to maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Compound Treatment: Dose cells with the pyrazinopyrimidine library (10-point dose-response) and incubate for 72 hours at 37°C, 5% CO2​ . A 72-hour window is required to capture at least two full cell division cycles, ensuring that cell cycle arrest mechanisms are fully manifested.

  • Lysis and Detection: Equilibrate plates to room temperature for 30 minutes to stabilize the luciferase reaction kinetics. Add an equal volume of CTG reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Normalization: Measure luminescence. Normalize data against the DMSO control (100% viability) and a cytotoxic baseline (0% viability, e.g., 10 µM digitonin) to calculate the cellular IC50​ .

Quantitative Data Presentation

To facilitate Structure-Activity Relationship (SAR) analysis, data must be consolidated. The table below illustrates a representative data set for a hypothetical series of C4-substituted pyrazino[2,3-d]pyrimidines evaluated through the aforementioned protocols.

Compound IDC4-SubstitutionTarget Kinase IC50​ (nM)HCT116 Cell IC50​ (µM)Selectivity Index (SI)*
PP-01 -H (Unsubstituted)450 ± 25> 50N/A
PP-02 -Methyl120 ± 1215.2 ± 1.4> 100
PP-03 -Phenyl15 ± 20.8 ± 0.1> 1000
PP-04 -4-Fluoro-Phenyl8 ± 10.3 ± 0.05> 2000
Control Staurosporine1.2 ± 0.30.05 ± 0.01Reference

*Selectivity Index (SI) is calculated relative to a counter-screen against a non-target kinase panel to ensure the scaffold does not exhibit pan-kinase toxicity.

Conclusion

The pyrazinopyrimidine scaffold holds immense therapeutic potential, provided its biological evaluation is conducted with rigorous, interference-free methodologies. By pairing TR-FRET biochemical profiling with luminescence-based cellular assays, researchers can confidently establish SAR, bypassing the optical pitfalls inherent to highly conjugated heterocyclic systems.

References

  • Title: Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Source: Orient J Chem. 2022. URL: [Link]

  • Title: Synthesis of pyrrolo[2,3-d]pyrimidines and pyrazino[2,3-d]pyrimidines and their biological activities. Source: University of Strathclyde. 2009. URL: [Link]

  • Title: Novel hydrazino compounds as btk inhibitors.
  • Title: Evaluation of Electrophilic Heteroaromatic Substitution: Synthesis of Heteroaromatic-Fused Pyrimidine Derivatives via Sequential Three-Component Heterocyclization. Source: ACS Publications. 2012. URL: [Link]

Sources

Foundational

Discovery of Fused Pyrimidine and Imidazole Ring Compounds as Bioactive Agents: A Technical Guide to Scaffold Design and Kinase Targeting

Executive Summary As drug discovery pivots toward highly selective, targeted therapies, fused nitrogenous heterocycles have emerged as privileged scaffolds. Specifically, purines (imidazo[4,5- d ]pyrimidines) and their s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots toward highly selective, targeted therapies, fused nitrogenous heterocycles have emerged as privileged scaffolds. Specifically, purines (imidazo[4,5- d ]pyrimidines) and their synthetic isosteres, such as imidazo[1,2- a ]pyrimidines, offer unparalleled versatility[1]. As a Senior Application Scientist, I have observed that the success of these compounds is not serendipitous; it is governed by their precise stereoelectronic mimicry of adenosine triphosphate (ATP). This whitepaper explores the structural rationale, target mechanisms, and self-validating protocols required to synthesize and screen these bioactive agents effectively.

Structural Rationale & Pharmacophore Dynamics

The core architecture of a purine consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring[2]. In physiological environments, the tautomeric stability of purines follows a strict hierarchy (9-H > 7-H > 3-H > 1-H), which dictates their hydrogen-bonding capabilities[2].

When designing synthetic bioactive agents, we frequently utilize the imidazo[1,2- a ]pyrimidine scaffold. The causality behind selecting this specific 9-membered bridged system lies in its optimized electron density. The bridgehead nitrogen alters the basicity and hydrogen-bond acceptor profile of the molecule, allowing it to anchor deeply within the highly conserved ATP-binding pockets of protein kinases[1].

BindingModel Scaffold Imidazopyrimidine Pharmacophore Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge Hydrogen Bonds (N-atoms) ActLoop Activation Loop (Tyr/Phe Residues) Scaffold->ActLoop π-π Stacking (Bicyclic Ring) Solvent Solvent-Exposed Channel Scaffold->Solvent Hydrophobic/Polar Extensions

Logical relationship of imidazopyrimidine pharmacophore binding within a kinase active site.

Key Biological Targets & Mechanisms

Fused pyrimidine-imidazole compounds demonstrate a broad spectrum of pharmacological actions, but their most prominent application is as kinase inhibitors[1].

c-Met Kinase Inhibition via Bioisosteric Replacement

Receptor tyrosine kinases like c-Met are critical in oncology. Traditional triazolopyrazine-based c-Met inhibitors often fail in clinical trials due to off-target toxicity[3]. By employing bioisosteric replacement, researchers have successfully utilized 8-fluoroimidazo[1,2- a ]pyridine as a physicochemical mimic of imidazo[1,2- a ]pyrimidine. The substitution of the N-8 atom with a C–F bond maintains the critical hydrogen bond with the hinge region residue Met-1160 while improving metabolic stability, yielding highly potent inhibitors[3].

Casein Kinase II (CK2) and p38 MAP Kinase

The structural adaptability of these rings allows them to be tuned for other kinases. For instance, dihydrobenzo[4,5]imidazo[1,2- a ]pyrimidine-4-ones have been identified as a novel class of CK2 inhibitors, a target implicated in various cellular dysfunctions[4]. Similarly, specific imidazopyrimidine derivatives exhibit profound inhibition of p38 α MAP kinase, making them potent anti-inflammatory agents[5][6].

Quantitative Data: Structure-Activity Relationship (SAR) Profiles

To synthesize the efficacy of these scaffolds, the following table summarizes the quantitative structure-activity relationship (SAR) data across different kinase targets.

Scaffold ClassTarget KinaseKey Structural ModificationsIC 50​ ValueRef
Imidazo[1,2- a ]pyridine (Pyrimidine mimic)c-Met8-Fluoro, 1-methylpyrazole substitution3.9 nM[3]
Imidazo[1,2- a ]pyrimidine p38 α MAP KinaseBenzylamine moiety incorporation6.0 nM[6]
Dihydrobenzo[4,5]imidazo[1,2- a ]pyrimidine-4-one CK2Benzo-fused core expansion2.5 - 7.5 µM[4]
Purine (Imidazo[4,5- d ]pyrimidine) EGFR (Mutant)9-Heterocyclyl substitution< 10 nM[7]

Advanced Synthetic Methodologies

Traditional syntheses of fused pyrimidine-imidazole rings require harsh reflux conditions and prolonged reaction times, which can degrade sensitive functional groups. To overcome this, we employ Ultrasound-Assisted Multicomponent Reactions (MCRs) in aqueous media[8].

The Causality of Ultrasound: Acoustic cavitation generates localized microscopic hot spots (high temperature and pressure) in the solvent. This overcomes the activation energy barrier for the condensation of aromatic aldehydes, 2-aminobenzimidazole, and active methylene compounds, accelerating the reaction from hours to mere minutes (e.g., 98% yield in 3 minutes) while maintaining green chemistry principles[8].

MCR_Workflow A Precursors: Aldehyde + Amine + Methylene B Ultrasound MCR (Aqueous) A->B C Imidazopyrimidine Library B->C D FRET Kinase Assay C->D E Hit & SAR Validation D->E

Step-by-step workflow from ultrasound-assisted multicomponent synthesis to SAR validation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to prevent the propagation of false positives.

Protocol 1: Ultrasound-Assisted Synthesis of Imidazo[1,2- a ]pyrimidines

Objective: Rapid generation of a bioactive library with built-in purity validation.

  • Preparation: In a 50 mL glass vial, combine 1.0 mmol of substituted aromatic aldehyde, 1.0 mmol of 2-aminobenzimidazole, and 1.0 mmol of an active methylene compound (e.g., malononitrile).

  • Catalysis & Solvent: Add 10 mL of deionized water and 10 mol% of a heterogeneous catalyst (e.g., starch-functionalized Fe 3​ O 4​ nanoparticles)[8]. Causality: The aqueous medium forces hydrophobic organic precursors into close proximity, enhancing the MCR rate.

  • Irradiation: Subject the mixture to ultrasound irradiation (20 kHz, 300 W) at room temperature for 3–5 minutes.

  • Isolation: Extract the product using ethyl acetate. Magnetically separate the Fe 3​ O 4​ catalyst for reuse.

  • Self-Validation (Critical): Perform inline LC-MS. Pass criteria: The compound must exhibit >95% purity via UV trace (254 nm) and the correct [M+H] + mass ion before proceeding to biological assays. Assaying impure compounds leads to false SAR data.

Protocol 2: Self-Validating FRET-Based Kinase Inhibition Assay

Objective: Determine the IC 50​ of the synthesized library against c-Met kinase.

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , and 0.01% Brij-35.

  • ATP Concentration Tuning: Add ATP at exactly its Michaelis-Menten constant ( Km​ ) for c-Met. Causality: Using the Km​ concentration ensures the assay is highly sensitive to competitive inhibitors that bind the hinge region, which is the exact mechanism of our imidazopyrimidine scaffolds.

  • Compound Incubation: Dispense the kinase, FRET peptide substrate, and serial dilutions of the test compounds into a 384-well plate.

  • Internal Controls (Self-Validation):

    • Positive Control: Staurosporine (a known pan-kinase inhibitor).

    • Negative Control: DMSO vehicle.

    • Data Validation: Calculate the Z'-factor for the plate. Pass criteria: A Z'-factor 0.6 is required. If the Z'-factor is lower, the assay dynamic range is compromised, and the plate must be discarded.

  • Detection: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal after 1 hour of incubation to generate dose-response curves.

Conclusion

The discovery and optimization of fused pyrimidine and imidazole ring compounds represent a masterclass in rational drug design. By understanding the tautomeric nature of purines and leveraging the electron density of imidazopyrimidine bioisosteres, we can engineer molecules that perfectly exploit the ATP-binding pockets of kinases. When coupled with green synthetic methodologies like ultrasound-assisted MCRs and rigorously self-validating biological assays, this scaffold will continue to yield transformative therapeutics for oncology and inflammatory diseases.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Source: PMC / National Institutes of Health (NIH)
  • Source: PubMed / National Institutes of Health (NIH)
  • Imidazopyrimidines, Potent Inhibitors of p38 MAP Kinase Source: ResearchGate URL
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: RSC Publishing URL
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Publishing URL
  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review Source: Arabian Journal of Chemistry URL
  • Structure-activity features of purines and their receptors: implications in cell physiopathology Source: ResearchGate URL

Sources

Exploratory

The Pyridopyrimidine Scaffold: A Versatile Framework for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyridopyrimidine core, a fused heterocyclic system of pyridine and pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridopyrimidine core, a fused heterocyclic system of pyridine and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of pyridopyrimidine derivatives as potential therapeutic agents, with a primary focus on their applications in oncology. We will delve into the synthetic strategies for creating these diverse molecules, their mechanisms of action targeting key cellular signaling pathways, and detailed protocols for their biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of novel pyridopyrimidine-based therapeutics.

Introduction: The Significance of the Pyridopyrimidine Core

Pyridopyrimidine frameworks, due to their structural diversity, exhibit a remarkable range of biological activities, including anticancer, kinase inhibition, antibacterial, antileishmanial, antitubercular, and anti-inflammatory properties[1]. The core structure consists of a pyridine ring fused to a pyrimidine ring, and depending on the nitrogen atom's position in the pyridine ring, four distinct isomers are possible: pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidines[2]. This inherent structural variability, coupled with the potential for diverse substitutions, has made the pyridopyrimidine scaffold a focal point of extensive pharmacological research[3].

The therapeutic potential of this class of compounds is underscored by the successful development and clinical use of drugs like Palbociclib (a CDK4/6 inhibitor for breast cancer) and Trametinib (a MEK inhibitor for melanoma), both of which feature a pyridopyrimidine core[2]. These examples validate the pyridopyrimidine scaffold as a viable starting point for the design of potent and selective inhibitors of key cellular targets. This guide will primarily focus on the pyrido[2,3-d]pyrimidine isomer, which is prevalent in many biologically active derivatives.

Synthetic Strategies: Building the Pyridopyrimidine Framework

The synthesis of pyridopyrimidine derivatives can be broadly approached from two main retrosynthetic disconnections: constructing the pyridine ring onto a pre-existing pyrimidine, or vice versa. Additionally, multicomponent reactions have emerged as an efficient strategy for the one-pot synthesis of these bicyclic systems.

Annulation of a Pyridine Ring onto a Pyrimidine Core

A common and versatile method involves the use of substituted 6-aminopyrimidines as the starting material. The pyridine ring is then constructed by reacting the aminopyrimidine with various carbon building blocks.

  • Reaction with α,β-Unsaturated Ketones: Condensation of 6-aminouracil with α,β-unsaturated ketones can yield highly substituted pyrido[2,3-d]pyrimidines[2].

  • Reaction with Malononitrile and Aldehydes: A one-pot, three-component reaction of a 6-aminopyrimidine (like 6-aminouracil), an aromatic aldehyde, and malononitrile is a highly efficient method for generating diverse pyrido[2,3-d]pyrimidine libraries. This reaction can be promoted by microwave irradiation or catalytic amounts of reagents like diammonium hydrogen phosphate (DAHP) in aqueous media[4][5].

Annulation of a Pyrimidine Ring onto a Pyridine Core

Alternatively, one can start with a functionalized pyridine derivative and construct the pyrimidine ring. This approach is particularly useful for accessing specific substitution patterns on the pyridine portion of the scaffold.

General Synthetic Protocol: Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines a general, environmentally friendly procedure for the synthesis of a pyrido[2,3-d]pyrimidine derivative using a one-pot, three-component reaction.

Materials:

  • 6-Aminouracil

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethanol

  • Water

  • Diammonium hydrogen phosphate (DAHP) (catalyst)

Procedure:

  • In a round-bottom flask, combine 6-aminouracil (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in a mixture of ethanol and water (e.g., 1:1 v/v, 10 mL).

  • Add a catalytic amount of DAHP (10 mol%).

  • Stir the mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and then water to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the purified pyrido[2,3-d]pyrimidine derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The anticancer activity of many pyridopyrimidine derivatives stems from their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways that control cell growth, proliferation, survival, and differentiation[2]. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.

Inhibition of Receptor Tyrosine Kinases (RTKs)
  • Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane glycoprotein that, upon activation by its ligands, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival[6][7][8]. Certain pyridopyrimidine derivatives have been designed as potent inhibitors of both wild-type and mutant forms of EGFR, making them promising candidates for the treatment of non-small cell lung cancer (NSCLC) and other epithelial tumors[1]. These inhibitors typically act as ATP-competitive binders in the kinase domain of EGFR[6][9].

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_jak_stat JAK-STAT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Pyridopyrimidine Pyridopyrimidine Inhibitor Pyridopyrimidine->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Pyridopyrimidine Derivatives.

Inhibition of Cyclin-Dependent Kinases (CDKs)
  • CDK4/6-Cyclin D1 Complex: The progression through the G1 phase of the cell cycle is tightly regulated by the activity of the CDK4/6-Cyclin D1 complex, which phosphorylates and inactivates the retinoblastoma protein (Rb)[10][11]. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation[12]. Pyridopyrimidine derivatives, such as the approved drug Palbociclib, are potent and selective inhibitors of CDK4/6, leading to G1 cell cycle arrest and tumor growth inhibition[2][13].

CDK46_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylation E2F E2F Rb->E2F Release Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription G1_S_Transition G1 to S Phase Transition Rb_E2F->G1_S_Transition Inhibition S_Phase_Genes->G1_S_Transition Pyridopyrimidine Pyridopyrimidine Inhibitor (e.g., Palbociclib) Pyridopyrimidine->CDK46_CyclinD Inhibition

Caption: CDK4/6-Cyclin D1 Pathway and its Inhibition.

Dual Inhibition of PI3K/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism[14][][16]. Its aberrant activation is a frequent event in many human cancers. Some pyridopyrimidine derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a more comprehensive blockade of this critical oncogenic pathway[17][18]. These dual inhibitors have been shown to induce G1-phase cell cycle arrest and apoptosis in cancer cells[17][18].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Pyridopyrimidine Dual PI3K/mTOR Pyridopyrimidine Inhibitor Pyridopyrimidine->PI3K Inhibition Pyridopyrimidine->mTORC1 Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K/mTOR Signaling Pathway and Dual Inhibition.

Inhibition of PIM Kinases

PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and drug resistance[19][20]. They exert their oncogenic effects by phosphorylating a range of downstream targets, including proteins involved in apoptosis and cell cycle regulation[19]. Novel pyridopyrimidine derivatives have been identified as potent PIM-1 kinase inhibitors, inducing apoptosis and cell cycle arrest in cancer cells[6].

PIM1_Pathway Cytokines_GrowthFactors Cytokines & Growth Factors JAK_STAT JAK/STAT Pathway Cytokines_GrowthFactors->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylation (Inactivation) p27 p27 (Cell Cycle Inhibitor) PIM1->p27 Phosphorylation (Inactivation) Bcl2 Bcl-2 (Anti-apoptotic) BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Inhibition Pyridopyrimidine Pyridopyrimidine PIM-1 Inhibitor Pyridopyrimidine->PIM1 Inhibition

Caption: PIM-1 Kinase Signaling and its Inhibition.

Biological Evaluation: A Practical Guide to Key Assays

The therapeutic potential of newly synthesized pyridopyrimidine derivatives must be rigorously evaluated through a series of in vitro and cellular assays. This section provides detailed, step-by-step protocols for some of the most critical experiments.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[21]. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells[17].

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridopyrimidine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Target Engagement: In Vitro Kinase Inhibition Assay

To confirm that a pyridopyrimidine derivative directly inhibits its intended kinase target, an in vitro kinase inhibition assay is performed. This assay measures the ability of the compound to block the phosphorylation of a substrate by the kinase.

Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO)[13].

    • In a 96-well plate, add the kinase substrate (e.g., myelin basic protein for HPK1) to the reaction buffer[13].

    • Add the recombinant kinase enzyme to the substrate solution.

    • Add the pyridopyrimidine derivative at various concentrations (typically in DMSO). Include a positive control inhibitor and a DMSO vehicle control.

    • Incubate for 20 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding [γ-³³P]ATP to a final concentration of 10 µM[13].

    • Incubate for 1-2 hours at room temperature.

  • Termination and Detection:

    • Stop the reaction by adding an appropriate stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a P81 phosphocellulose filter plate.

    • Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cellular Mechanism of Action: Cell Cycle and Apoptosis Analysis
  • Cell Cycle Analysis by Flow Cytometry: To determine if a compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is a standard method[3]. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells with the pyridopyrimidine derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 200 µL of PBS.

    • While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C overnight[3].

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PBS containing RNase A (e.g., 100 µg/mL) and propidium iodide (e.g., 50 µg/mL)[3].

    • Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Apoptosis Analysis by Western Blot: To investigate if the cytotoxic effect of a compound is due to the induction of apoptosis, the expression levels of key apoptosis-related proteins can be analyzed by western blotting. Key markers include cleaved caspase-3 and PARP, as well as members of the Bcl-2 family (e.g., Bax and Bcl-2)[22].

Experimental Protocol: Western Blot for Apoptosis Markers

  • Protein Extraction:

    • Treat cells with the pyridopyrimidine derivative for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective pyridopyrimidine-based therapeutic agents relies heavily on understanding the structure-activity relationship (SAR). Systematic modifications of the pyridopyrimidine core and its substituents can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

Key Considerations for SAR Studies:

  • Substitution on the Pyrimidine Ring: Modifications at the 2- and 4-positions of the pyrimidine ring are crucial for target binding and selectivity. For example, the introduction of an amino group at the 2-position and a substituted aniline at the 4-position is a common feature in many kinase inhibitors.

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring can influence potency, solubility, and metabolic stability.

  • Stereochemistry: For chiral derivatives, the stereochemistry can have a profound impact on biological activity.

Data Presentation: Hypothetical SAR Data for a Series of EGFR Inhibitors

CompoundR1R2EGFR IC₅₀ (nM)
1a -H-H500
1b -Cl-H150
1c -OCH₃-H300
1d -Cl-F50
1e -Cl-CH₃120

This table illustrates how systematic modification of substituents (R1 and R2) on a hypothetical pyridopyrimidine scaffold can impact its inhibitory activity against EGFR.

Future Perspectives and Conclusion

Pyridopyrimidine derivatives continue to be a highly promising class of compounds in drug discovery. The versatility of their synthesis and their ability to interact with a wide range of biological targets ensure their continued relevance in the development of novel therapeutics. Future research in this area will likely focus on:

  • Development of more selective inhibitors: Targeting specific isoforms of kinases or mutant proteins to minimize off-target effects and toxicity.

  • Exploration of new therapeutic areas: While oncology is a major focus, the anti-inflammatory, antiviral, and antimicrobial potential of pyridopyrimidines warrants further investigation.

  • Application of novel drug delivery systems: Enhancing the bioavailability and targeted delivery of pyridopyrimidine-based drugs.

  • Combination therapies: Investigating the synergistic effects of pyridopyrimidine derivatives with other therapeutic agents to overcome drug resistance.

References

  • Al-Tel, T. H. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3139. [Link]

  • El-Gamal, M. I., et al. (2022). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 27(19), 6619. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 11(58), 36667-36679. [Link]

  • Bérubé, C., et al. (2014). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 57(3), 840-853. [Link]

  • Abdel-Aziz, H. A., et al. (2022). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861. [Link]

  • Yadav, P., & Shah, K. (2022). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-13. [Link]

  • Al-Salahat, M., et al. (2021). In Vitro Kinase Inhibition Assay. Bio-protocol, 11(14), e4085. [Link]

  • ResearchGate. (n.d.). The PI3K/AKT/mTOR pathway and associated inhibitors. [Link]

  • Assay Genie. (2022, November 6). Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • Gouin, K., et al. (2014). Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. PubMed, 57(3), 840-53. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Journal of Organic Chemistry, 2014. [Link]

  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Seminars in Cancer Biology, 42, 1-12. [Link]

  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438-461. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Kim, J., & Roh, M. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 113-119. [Link]

  • Asghar, U., et al. (2015). Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. Clinical Cancer Research, 21(13), 2905-2910. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • Massive Bio. (2026, March 15). EGFR Tyrosine Kinase Inhibitor. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • ASCO Publications. (n.d.). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. [Link]

  • Al-Otaibi, F., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Zhang, Y., et al. (2009). Pim-1 kinase as cancer drug target: An update. Oncotarget, 8(29), 48467-48481. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry, 46(1), 121-132. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • Sorkin, A., & von Zastrow, M. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 24(24), 17537. [Link]

  • Tobin, N. P., et al. (2013). Cell cycle regulators cyclin D1 and CDK4/6 have estrogen receptor-dependent divergent functions in breast cancer migration and stem cell-like activity. Oncogene, 32(49), 5559-5569. [Link]

  • Chen, J., et al. (2020). PIM1 inhibitor synergizes the anti-tumor effect of osimertinib via STAT3 dephosphorylation in EGFR-mutant non-small cell lung cancer. Annals of Translational Medicine, 8(23), 1572. [Link]

  • Sheppard, K. E., & McArthur, G. A. (2013). The Cell-Cycle Regulator CDK4: An Emerging Therapeutic Target in Melanoma. Clinical Cancer Research, 19(19), 5320-5328. [Link]

  • Ciardiello, F. (2004). Epidermal growth factor receptor tyrosine kinase inhibitors. Annals of Oncology, 15(Suppl 4), iv20-iv28. [Link]

  • Malumbres, M. (2014). CDK4: a master regulator of the cell cycle and its role in cancer. Genes & Cancer, 5(5-6), 181-185. [Link]

  • ResearchGate. (n.d.). Cdk4 and cdk6 interact with cyclin D1 to regulate cell cycle progression. [Link]

  • El-Gohary, N. S. M., et al. (2019). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 24(22), 4153. [Link]

  • Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1591. [Link]

Sources

Foundational

The Looming Threat to Global Food Security: A Technical Guide to Identifying Novel Herbicidal Scaffolds Targeting Pyrimidine Biosynthesis

Abstract The escalating crisis of herbicide resistance in weeds poses a significant threat to global food security. The development of herbicides with novel modes of action (MoA) is paramount to overcoming this challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The escalating crisis of herbicide resistance in weeds poses a significant threat to global food security. The development of herbicides with novel modes of action (MoA) is paramount to overcoming this challenge. This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals on the identification of new herbicidal chemical scaffolds targeting the plant pyrimidine biosynthesis pathway. We will delve into the rationale behind selecting this pathway as a prime target, outline robust experimental workflows for screening and validation, and provide detailed protocols for key assays. This guide emphasizes a multi-pronged approach, integrating high-throughput screening, in silico drug design, and fragment-based strategies to accelerate the discovery of the next generation of safe and effective herbicides.

Introduction: The Imperative for New Herbicidal Modes of Action

For over three decades, the arsenal of commercial herbicides has seen limited innovation in terms of new molecular targets. This stagnation, coupled with the relentless evolution of herbicide-resistant weeds, has created a precarious situation for modern agriculture. The pyrimidine biosynthesis pathway, an evolutionarily conserved and essential process for the production of DNA, RNA, glycoproteins, and phospholipids, presents a compelling and validated target for novel herbicide development.

Pyrimidine Biosynthesis: A Validated Herbicide Target

The de novo pyrimidine biosynthesis pathway consists of six enzymatic steps, with Dihydroorotate Dehydrogenase (DHODH) being a key rate-limiting enzyme. DHODH, a flavin-dependent enzyme located on the outer surface of the inner mitochondrial membrane, catalyzes the fourth step in the pathway: the oxidation of dihydroorotate to orotate. The recent introduction of tetflupyrolimet, a DHODH inhibitor, marks the first new herbicide mode of action in over 30 years and unequivocally validates this pathway as a commercially viable target.

The success of DHODH inhibitors in other fields, including treatments for autoimmune diseases, cancer, and parasitic infections, further underscores the druggability of this enzyme family. Crucially, sufficient structural divergence exists between plant DHODH and its orthologs in other taxa, such as mammals and fungi, allowing for the development of highly selective inhibitors.

A Multi-Pronged Approach to Discovering Novel Scaffolds

The identification of novel herbicidal chemical scaffolds requires a synergistic approach that combines traditional screening methods with modern computational and fragment-based techniques. This integrated strategy maximizes the probability of success while optimizing resource allocation.

Herbicide_Discovery_Workflow cluster_0 Phase 1: Target Validation & Assay Development cluster_1 Phase 2: Hit Identification cluster_2 Phase 3: Hit-to-Lead Optimization cluster_3 Phase 4: Pre-Clinical & Field Trials cluster_key Key Target_Validation Target Validation (Pyrimidine Biosynthesis) Assay_Development Assay Development (Biochemical & Whole-Plant) Target_Validation->Assay_Development Essential for screening HTS High-Throughput Screening (HTS) (Large chemical libraries) Assay_Development->HTS In_Silico In Silico Screening (Virtual libraries) Assay_Development->In_Silico Fragment_Based Fragment-Based Screening (Low molecular weight fragments) Assay_Development->Fragment_Based Hit_Validation Hit Validation (Dose-response, initial selectivity) HTS->Hit_Validation In_Silico->Hit_Validation Fragment_Based->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Lead_Optimization Lead Optimization (Improve potency, selectivity, ADMET) SAR->Lead_Optimization Preclinical Pre-Clinical Evaluation (Toxicology, environmental fate) Lead_Optimization->Preclinical Field_Trials Field Trials (Efficacy, crop safety) Preclinical->Field_Trials Key1 Screening Methodologies Key2 Computational Approach Key3 Fragment-Based Approach

Figure 1: A comprehensive workflow for the discovery of novel herbicides targeting pyrimidine biosynthesis.

High-Throughput Screening (HTS)

HTS remains a cornerstone of herbicide discovery, enabling the rapid screening of vast and diverse chemical libraries against a validated target.

  • Causality behind Experimental Choices: The primary objective of HTS is to cast a wide net to identify initial "hits" with inhibitory activity against the target enzyme, in this case, plant DHODH. By screening large libraries (often exceeding 200,000 compounds), the probability of discovering novel chemical scaffolds that may not be predicted by computational methods is significantly increased. The use of a robust and miniaturized biochemical assay is critical for the feasibility and cost-effectiveness of an HTS campaign.

  • Self-Validating System: The HTS workflow incorporates multiple checkpoints to ensure data quality and minimize false positives. This includes the use of positive and negative controls on every assay plate, determination of the Z'-factor to assess assay robustness, and confirmation of hits through re-testing and dose-response curves.

In Silico Drug Design

Computational approaches, including virtual screening and pharmacophore modeling, are indispensable tools for enriching the hit-finding process and prioritizing compounds for synthesis and biological evaluation.

  • Causality behind Experimental Choices: In silico methods leverage the known three-dimensional structure of the target enzyme to predict which molecules are most likely to bind to the active site. This structure-based approach allows for the screening of virtual libraries containing millions of compounds, a scale that is not feasible with physical HTS. By focusing on compounds with a high predicted binding affinity, resources can be directed towards the most promising candidates.

  • Self-Validating System: The predictive power of in silico models is continuously refined through feedback from experimental data. Hits identified through virtual screening are subjected to the same rigorous biochemical and whole-plant assays as those from HTS. This iterative process of prediction and experimental validation improves the accuracy of future in silico screens.

Fragment-Based Screening (FBS)

FBS is a powerful strategy for identifying low-molecular-weight fragments that bind to the target enzyme with high ligand efficiency. These fragments can then be grown or linked together to generate more potent lead compounds.

  • Causality behind Experimental Choices: FBS explores chemical space more efficiently than traditional HTS by focusing on smaller, less complex molecules. Because fragments are less likely to have non-specific interactions, they often provide higher quality starting points for lead optimization. Biophysical techniques such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) are typically employed to detect the weak binding of fragments.

  • Self-Validating System: The validation of fragment hits is multi-tiered. Initial binding is confirmed using orthogonal biophysical methods. The functional relevance of the binding is then assessed in the biochemical assay. Finally, co-crystallization of the fragment with the target protein provides definitive structural evidence of the binding mode, guiding the subsequent fragment-to-lead optimization process.

Experimental Protocols: A Step-by-Step Guide

The following section provides detailed methodologies for the key experiments central to the herbicide discovery workflow.

Plant DHODH Enzyme Assay (Colorimetric)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator.

Protocol:

  • Recombinant Enzyme Expression and Purification:

    • Clone the coding sequence of DHODH from a target weed species (e.g., Setaria viridis) into a suitable expression vector.

    • Express the recombinant protein in E. coli and purify using affinity chromatography.

    • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

  • Assay Components:

    • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Substrates: Dihydroorotate (DHO) and Decylubiquinone (co-substrate).

    • Electron Acceptor: 2,6-dichloroindophenol (DCIP).

    • Enzyme: Purified recombinant plant DHODH.

    • Test Compounds: Dissolved in DMSO.

  • Assay Procedure (96- or 384-well plate format):

    • Add 2 µL of test compound or DMSO control to each well.

    • Add 50 µL of a solution containing DHODH enzyme in assay buffer.

    • Incubate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the reaction by adding 50 µL of a substrate mixture containing DHO, decylubiquinone, and DCIP.

    • Immediately measure the decrease in absorbance at 600 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each test compound relative to the DMSO control.

    • For active compounds, perform a dose-response analysis to determine the IC50 value.

Parameter Typical Value Significance
Enzyme Concentration 10-50 nMOptimized for a linear reaction rate.
DHO Concentration 200 µM (approx. Km)Ensures the reaction is sensitive to competitive inhibitors.
Decylubiquinone Conc. 50 µMCo-substrate for the reaction.
DCIP Concentration 60 µMChromogenic indicator of enzyme activity.
DMSO Tolerance < 1%High concentrations can inhibit the enzyme.
Z'-factor > 0.5Indicates a robust and reliable assay.
Whole-Plant Screening

This assay assesses the herbicidal activity of test compounds on whole plants, providing an integrated measure of uptake, translocation, metabolism, and target inhibition.

Protocol:

  • Plant Material:

    • Select a representative panel of weed and crop species (e.g., Setaria viridis, Amaranthus retroflexus, Zea mays, Glycine max).

    • Sow seeds in a suitable soil mix in pots or trays.

    • Grow plants under controlled environmental conditions (temperature, light, humidity).

  • Compound Application:

    • Pre-emergence: Apply the test compound to the soil surface immediately after sowing.

    • Post-emergence: Apply the test compound as a foliar spray to plants at a defined growth stage (e.g., 2-3 leaf stage).

    • Include a known herbicide as a positive control and a formulation blank as a negative control.

  • Evaluation:

    • Visually assess plant injury at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • Use a rating scale (e.g., 0% = no injury, 100% = plant death) to quantify herbicidal efficacy.

    • For quantitative analysis, measure plant biomass (fresh or dry weight) at the end of the experiment.

  • Data Analysis:

    • Calculate the average injury rating or biomass reduction for each treatment.

    • For active compounds, conduct a dose-response study to determine the GR50 (the dose required to cause a 50% reduction in growth).

Mechanism of Action (MoA) Confirmation

Once a promising hit is identified, it is crucial to confirm that its herbicidal activity is due to the inhibition of DHODH.

Protocol: Nutrient Rescue Experiment

  • Principle: If a compound inhibits DHODH, its phytotoxic effects should be reversed by supplying the plant with downstream products of the pyrimidine biosynthesis pathway.

  • Procedure:

    • Grow a sensitive plant species (e.g., Arabidopsis thaliana) on a defined growth medium.

    • Treat the plants with a concentration of the test compound that causes significant growth inhibition.

    • In a parallel treatment, supplement the growth medium with orotate or uridine, which are downstream of DHODH.

    • Include appropriate controls (untreated, compound-treated without supplementation).

  • Interpretation:

    • If the growth inhibition caused by the test compound is rescued by the addition of orotate or uridine, it provides strong evidence that the compound's MoA is the inhibition of pyrimidine biosynthesis.

Hit-to-Lead Optimization: The Path to a Viable Herbicide

The journey from a "hit" to a "lead" compound involves a multi-parameter optimization process aimed at improving potency, selectivity, and drug-like properties.

Hit_to_Lead_Logic cluster_DMTA DMTA Cycle Start Validated Hit (IC50 < 10 µM) SAR_Exploration SAR Exploration (Analog Synthesis) Start->SAR_Exploration Potency_Assay Potency Assay (Enzyme IC50) SAR_Exploration->Potency_Assay Iterative Design-Make-Test Cycles Selectivity_Assay Selectivity Assays (Weed vs. Crop vs. Mammalian) Potency_Assay->Selectivity_Assay ADMET_Profiling In Silico & In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Selectivity_Assay->ADMET_Profiling Decision_Point Lead Candidate Criteria Met? ADMET_Profiling->Decision_Point Lead_Candidate Lead Candidate Decision_Point->Lead_Candidate Yes Further_Optimization Further Optimization Decision_Point->Further_Optimization No Further_Optimization->SAR_Exploration

Exploratory

Investigating the chemical properties of condensed pyridopyrimidines

An In-depth Technical Guide to the Chemical Properties and Applications of Condensed Pyridopyrimidines Foreword: The Enduring Relevance of the Pyridopyrimidine Scaffold As a Senior Application Scientist, one frequently e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Condensed Pyridopyrimidines

Foreword: The Enduring Relevance of the Pyridopyrimidine Scaffold

As a Senior Application Scientist, one frequently encounters heterocyclic scaffolds that are mainstays in medicinal chemistry. Few, however, possess the versatility and profound biological relevance of the condensed pyridopyrimidines. These fused N-heterocycles, formed by the annulation of a pyridine and a pyrimidine ring, represent a privileged structural motif. Their rigid, planar topography and the specific arrangement of hydrogen bond donors and acceptors make them ideal for interacting with a multitude of biological targets. This guide eschews a conventional textbook layout, instead opting for a narrative that flows from fundamental structure to synthetic strategy, and ultimately, to high-value applications in drug discovery, mirroring the very workflow of a research and development program. We will explore not just what is done, but why specific choices are made, providing a framework for rational design and investigation.

The Structural Landscape of Pyridopyrimidines

The fusion of a pyridine and a pyrimidine ring can result in four primary, non-bridgehead isomers, the nomenclature of which depends on the position of the nitrogen atom in the pyridine ring and the fusion points.[1] Understanding these core structures is fundamental to appreciating their distinct chemical and biological profiles.

  • Pyrido[2,3-d]pyrimidine: The most extensively studied isomer, forming the core of numerous approved drugs and clinical candidates.

  • Pyrido[3,4-d]pyrimidine

  • Pyrido[4,3-d]pyrimidine

  • Pyrido[3,2-d]pyrimidine

Beyond these, isomers with a bridgehead nitrogen atom, such as the pyrido[1,2-a]pyrimidine system, also exhibit significant chemical and biological interest.[2][3]

G cluster_isomers Core Isomers of Pyridopyrimidine Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Pyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine Pyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine Pyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine Core Scaffold->Pyrido[2,3-d]pyrimidine Core Scaffold->Pyrido[3,4-d]pyrimidine Core Scaffold->Pyrido[4,3-d]pyrimidine Core Scaffold->Pyrido[3,2-d]pyrimidine

Caption: The four principal isomeric scaffolds of pyridopyrimidine.

Synthetic Strategies: From Classical to Catalyst-Driven

The synthesis of the pyridopyrimidine core is a mature field, yet one that continues to evolve, driven by the need for efficiency, diversity, and greener methodologies. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Multicomponent Reactions (MCRs): The Power of Convergence

MCRs are a cornerstone of modern heterocyclic chemistry, offering a highly efficient means to generate molecular complexity in a single step. For pyridopyrimidines, MCRs often involve the condensation of an aminopyrimidine derivative, an aldehyde, and an active methylene compound.

Causality: The strategic advantage of an MCR lies in its convergence. By combining three or more starting materials in one pot, we significantly reduce the number of synthetic steps, purification stages, and solvent waste compared to a linear synthesis. This is paramount in a drug discovery setting where rapid library generation is essential for screening. The use of nano-catalysts, such as nano-MgO, can further enhance these reactions by providing a high surface area for catalysis, often enabling the use of greener solvents like water.[4]

Protocol: Nanocatalyst-Assisted, Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is representative of a modern, efficient approach to synthesizing the pyrido[2,3-d]pyrimidine scaffold.[4]

  • Catalyst Preparation: Prepare nano-MgO catalyst as per established literature procedures, ensuring a high surface area through controlled calcination.

  • Reaction Setup: In a round-bottom flask, combine 6-aminouracil (1.0 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and malononitrile (1.0 mmol) in 10 mL of distilled water.

  • Catalysis: Add nano-MgO (10 mol%) to the suspension.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent (e.g., DMF/ethanol) to yield the pure 2-amino-5-phenyl-7-oxo-4,7-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.[5][6]

Self-Validation: The protocol's integrity is validated by the unambiguous characterization of the final product. The expected spectroscopic data for the pyridopyrimidine core (e.g., characteristic C=O and C≡N stretches in FTIR, distinct aromatic and amine proton signals in ¹H NMR) provides definitive confirmation of a successful synthesis.[7]

Cycloaddition Reactions

For certain isomers, such as pyrido[1,2-a]pyrimidines, [4+2] cycloaddition reactions provide an elegant and regioselective route. The reaction of N-(2-pyridyl)imines with terminal alkynes, for example, proceeds via a 6-endo-dig cyclization to form the fused system with high yields.[2]

Causality: The power of this method is its ability to selectively introduce substituents at specific positions (e.g., positions 2 and 4) based on the choice of the alkyne reactant, offering precise control over the final molecular architecture.[2]

G start Starting Materials (Aminopyrimidine, Aldehyde, Active Methylene Cmpd) reaction One-Pot Reaction (Reflux, Nano-catalyst) start->reaction filtration Filtration & Washing reaction->filtration purification Recrystallization filtration->purification characterization Spectroscopic Characterization (NMR, MS, FTIR) purification->characterization product Pure Pyridopyrimidine Derivative characterization->product G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/mTOR signaling pathway by a pyridopyrimidine.

Structure-Activity Relationship (SAR) Data

The development of potent drug candidates relies on a systematic understanding of SAR. Data from various studies can be compiled to guide future design.

Scaffold PositionSubstitution Effect on Anticancer ActivityRepresentative Target(s)Reference
C2-Position Amino groups, often with aryl substitutions, are critical for H-bonding in the kinase hinge region.PI3K, mTOR, EGFR, CDK4[5][8]
C4-Position Can be substituted with various groups to modulate solubility and target selectivity.MAP4K4[9]
C6-Position Bulky aryl groups (e.g., dichlorophenyl) often enhance potency by accessing specific hydrophobic pockets.Kinases[1]
N8-Position Alkylation (e.g., ethyl vs. methyl) can significantly impact activity, suggesting sensitivity to steric bulk in this region.Kinases[1]

Conclusion and Future Perspectives

The condensed pyridopyrimidine core is far more than just another heterocyclic system; it is a validated and highly adaptable platform for the design of potent, selective, and pharmacologically active molecules. Its synthetic accessibility, coupled with its proven ability to interact with key biological targets, ensures its continued prominence in medicinal chemistry and beyond. Future research will likely focus on leveraging novel catalytic methods for even more efficient and diverse syntheses, exploring new isomeric scaffolds, and applying the pyridopyrimidine core to an even broader range of therapeutic targets, from infectious diseases to neurodegenerative disorders. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon, innovate, and unlock the full potential of this remarkable chemical entity.

References

  • Slivka, M.V., & Korol, N.I. (2021). Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biological Activity. Current Organic Chemistry, 25(12), 1429-1440. [Link]

  • Bentham Science Publishers. (2021). Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biological Activity. Bentham Science. [Link]

  • Sato, A., et al. (2001). Synthesis and biological evaluations of condensed pyridine and condensed pyrimidine-based HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(10), 1251-1254. [Link]

  • Bollu, V.R., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4999. [Link]

  • Fahim, A.M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Cauvin, C., et al. (2014). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 57(1), 58-73. [Link]

  • Slivka, M.V., & Korol, N.I. (2021). Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biological Activity. Current Organic Chemistry, 25(12), 1429-1440. [Link]

  • El-Gohary, A.M., & Shaaban, O.G. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18529. [Link]

  • Abdel-Ghani, T.M., et al. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Journal of Chemistry, 2019, 2635219. [Link]

  • Sahu, J.K., et al. (2019). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold. Asian Journal of Pharmaceutical and Clinical Research, 12(5), 1-8. [Link]

  • El-Naggar, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11181-11195. [Link]

  • Crawford, J.J., et al. (2014). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Journal of Medicinal Chemistry, 57(8), 3484-3499. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Kuras, M., et al. (2007). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Collection of Czechoslovak Chemical Communications, 72(4), 529-543. [Link]

  • Fodor, G., & Cooke, G.A. (1964). A study of some pyridopyrazines and pyridopyrimidines. Tetrahedron, 20(3), 369-375. [Link]

  • Miller, J.R., et al. (2016). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Infectious Diseases, 2(12), 941-950. [Link]

  • Kumar, V., et al. (2017). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry, 82(17), 9122-9131. [Link]

  • Farghaly, T.A., & Muhammad, Z.A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 384-403. [Link]

  • Pathak, S., & Pandey, R. (2023). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Letters in Organic Chemistry. [Link]

  • S, A., & C, D. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 90(1), 123-134. [Link]

  • Hammouda, M.M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13, 11631-11666. [Link]

  • El-Sayed, W.A. (2010). Synthesis of Some New Condensed Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1664-1673. [Link]

  • El-Gazzar, A.B.A., et al. (2018). Eco-friendly synthesis, characterization, and drug-likeness properties of new uracils and their biological evaluation. ResearchGate. [Link]

  • El-Gazzar, A.B.A., et al. (2009). Synthesis and reactions of some pyridopyrimidine and thienopyridine derivatives for antiviral evaluation. Molecules, 14(8), 2989-3002. [Link]

  • Oakes, V., & Rydon, H.N. (1956). Condensed pyrimidine systems. XXV. 2,4-Diaminopyrido[2,3-d]pyrimidines. Biological data. Journal of the Chemical Society, 204-208. [Link]

  • Al-Abdullah, E.S., et al. (2015). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 6(3), 133-138. [Link]

  • Volyniuk, D., et al. (2022). Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines. ACS Omega, 7(3), 3123-3135. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione

Authored by: A Senior Application Scientist Introduction The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of preclinical drug development and toxicological screening. This document provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of preclinical drug development and toxicological screening. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to determine the cytotoxicity of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione, a compound with a pyrimidine-trione scaffold that suggests potential biological activity.[1] Given the limited publicly available information on this specific compound, a multi-faceted approach to cytotoxicity testing is recommended to elucidate its effects on cell viability, membrane integrity, and the induction of programmed cell death.

This guide is designed to be a practical resource, offering not only step-by-step protocols for key assays but also the scientific rationale behind the experimental choices. By employing a suite of well-validated assays, researchers can build a comprehensive cytotoxicological profile of this novel compound.

Strategic Approach to Cytotoxicity Assessment

A robust assessment of cytotoxicity involves a tiered approach, starting with broad measures of cell viability and progressing to more specific assays to determine the mode of cell death. This application note will detail the following key assays:

  • MTT Assay: To assess overall cell viability through metabolic activity.[2][3][4]

  • Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage and necrosis.[5][6][7][8]

  • Caspase-3/7 Assay: To specifically measure the induction of apoptosis.[9][10][11][12]

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells.[13][14][15][16]

  • High-Content Imaging: For a multiparametric analysis of cytotoxic effects.[17][18][19][20]

The following workflow diagram illustrates the proposed experimental strategy:

Cytotoxicity_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Interpretation Start Select Cell Line(s) & Determine Seeding Density Compound_Prep Prepare Serial Dilutions of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione Start->Compound_Prep Treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) Compound_Prep->Treatment MTT_Assay MTT Assay (Metabolic Activity/Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity/Necrosis) Treatment->LDH_Assay IC50 Calculate IC50 Values MTT_Assay->IC50 LDH_Assay->IC50 Caspase_Assay Caspase-3/7 Assay (Apoptosis) Mechanism_ID Identify Predominant Mode of Cell Death Caspase_Assay->Mechanism_ID Annexin_V Annexin V / PI Staining (Flow Cytometry) Annexin_V->Mechanism_ID HCI High-Content Imaging (Multiparametric Analysis) HCI->Mechanism_ID IC50->Caspase_Assay IC50->Annexin_V IC50->HCI Conclusion Conclude Cytotoxic Profile Mechanism_ID->Conclusion

Caption: A strategic workflow for assessing the cytotoxicity of a novel compound.

MTT Assay for Cell Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[3][21]

Protocol

Materials:

  • Adherent or suspension cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the diluted compound.

    • Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[2][21]

    • Incubate the plate for 2-4 hours at 37°C.[21] Viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then remove the supernatant.

    • Add 100 µL of solubilization solution to each well.[2]

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is recommended to subtract background absorbance.[4][21]

Data Analysis
Treatment GroupConcentration (µM)Absorbance (570 nm)Corrected Absorbance% Viability
Untreated Control0100
Vehicle Control0
CompoundX1
CompoundX2
CompoundX3

Calculation: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100

Lactate Dehydrogenase (LDH) Assay for Necrosis

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[5][6][8] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[8][22] The amount of formazan is proportional to the amount of LDH released, and thus to the number of necrotic cells.[22]

Protocol

Materials:

  • Cells and compound-treated plates (as in MTT assay)

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in most kits for maximum LDH release control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with lysis buffer 30 minutes before the assay.

    • Background Control: Culture medium only.

  • Sample Collection:

    • After the compound treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.[5]

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490-520 nm using a microplate reader.[5]

Data Analysis
Control/TreatmentAbsorbance (490 nm)Corrected Absorbance% Cytotoxicity
Spontaneous ReleaseN/A
Maximum ReleaseN/A
Compound

Calculation: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Caspase-3/7 Assay for Apoptosis

Principle

Caspases are a family of proteases that are key mediators of apoptosis.[12] Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade and cleave specific cellular substrates, leading to the dismantling of the cell.[12] This assay utilizes a pro-fluorescent or pro-luminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[9][10] The resulting fluorescent or luminescent signal is proportional to the level of caspase-3/7 activity and, therefore, the extent of apoptosis.

Apoptosis_Pathway cluster_0 Apoptotic Stimuli cluster_1 Initiation Phase cluster_2 Execution Phase Stimuli Cytotoxic Compound (e.g., Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione) Initiator_Caspases Activation of Initiator Caspases (e.g., Caspase-8, Caspase-9) Stimuli->Initiator_Caspases Effector_Caspases Activation of Effector Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Effector_Caspases Substrate_Cleavage Cleavage of Cellular Substrates Effector_Caspases->Substrate_Cleavage Apoptosis Apoptosis (Cell Death) Substrate_Cleavage->Apoptosis

Caption: Simplified signaling cascade of apoptosis.

Protocol

Materials:

  • Cells and compound-treated plates

  • Homogeneous caspase-3/7 assay kit (fluorescent or luminescent)

  • Microplate reader with fluorescence or luminescence detection capabilities

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione in a white-walled (for luminescence) or black-walled (for fluorescence) 96-well plate as previously described.

  • Assay Reagent Addition:

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (typically 100 µL).

    • Mix by gentle shaking for 30-60 seconds.

  • Incubation:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Signal Measurement:

    • For fluorescent assays, measure fluorescence with an excitation of ~498 nm and an emission of ~521 nm.[9]

    • For luminescent assays, measure the luminescence signal.

Data Analysis

The results are typically expressed as fold change in caspase-3/7 activity relative to the untreated control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis

Principle

This flow cytometry-based assay provides a powerful method to distinguish between different stages of cell death.[14]

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13][16]

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that can only enter cells with a compromised plasma membrane, a characteristic of late apoptotic and necrotic cells.[13][16]

Interpretation of Results:

  • Annexin V- / PI-: Healthy cells.[15]

  • Annexin V+ / PI-: Early apoptotic cells.[15]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.[15]

Protocol

Materials:

  • Cells treated with the compound in a 6-well or 12-well plate format

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After treatment, collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Wash the cells with cold PBS and centrifuge at low speed.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[14]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

    • Analyze the samples on a flow cytometer immediately.

High-Content Imaging for Multiparametric Cytotoxicity Analysis

High-content imaging (HCI) combines automated fluorescence microscopy with quantitative image analysis to simultaneously measure multiple parameters of cell health and cytotoxicity.[18][20] This approach can provide detailed insights into the mechanism of action of a cytotoxic compound.

Key Measurable Parameters:

  • Cell number and proliferation

  • Nuclear morphology (condensation, fragmentation)

  • Mitochondrial membrane potential[17]

  • Plasma membrane permeability[17]

  • Reactive oxygen species (ROS) production[17]

  • Caspase activation[18]

Due to the specialized instrumentation and software required, specific protocols for HCI are highly dependent on the available system. However, the general workflow involves staining cells with a cocktail of fluorescent probes that report on the parameters of interest, followed by automated image acquisition and analysis.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial cytotoxicological assessment of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione. By systematically evaluating its impact on cell viability, membrane integrity, and the induction of specific cell death pathways, researchers can generate a comprehensive profile of the compound's cytotoxic potential. This information is critical for making informed decisions in the early stages of drug discovery and development.

References

  • Mandavilli, B. S., et al. (2014). Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis. Methods in Molecular Biology, 1183, 13-26.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Mishra, D. P., & Kagedan, D. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65-70. [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Chan, F. K., & Chan, P. Y. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 979, 65-70. [Link]

  • Xu, L., et al. (2008). High-Content Screening as a Universal Tool for Fingerprinting of Cytotoxicity of Nanoparticles. ACS Nano, 2(5), 923-933. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • O'Brien, P. J. (2005). Changing the paradigm: Expanding High Content Imaging for early cytotoxicity assessments. Drug Discovery Today, 10(5), 367-375. [Link]

  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay. [Link]

  • Glickman, J. F., & Ronai, Z. (2012). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Cytometry Part A, 81A(10), 893-902. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. [Link]

  • Bio-protocol. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity. [Link]

  • Lu, G. W., & Wang, J. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Life Science, 6(4), 315-323. [Link]

  • La Sala, G., et al. (2012). Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 55(17), 7856-7865. [Link]

  • ResearchGate. (n.d.). Antiviral Activity of Tetrahydro-2(1H)-Pyrimidinones and Related Compounds: Classification SAR Study. [Link]

  • Encyclopedia.pub. (2021, August 10). Pyrazino[1,2-a]Indoles. [Link]

  • ResearchGate. (n.d.). Solution-Phase Synthesis and Preliminary Evaluation of 1,6,8Trisubstituted Tetrahydro-2H-pyrazino[1,2-a]pyrimidin-4,7-dione Derivatives as a NF-kB Inhibitor. [Link]

  • MDPI. (2022, June 18). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. [Link]

  • PubMed. (2010, December 15). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. [Link]

  • ResearchGate. (n.d.). Pyrazino[1,2-b]isoquinolines: Synthesis and study of their cytostatic and cytotoxic properties. [Link]

  • NextSDS. (n.d.). 2H-Pyrazino[1,2-c]pyrimidine-1,6,8(7H)-trione,tetrahydro-(7CI,8CI,9CI). [Link]

Sources

Application

Application Notes and Protocols for the Utilization of Fused Pyrimidine Scaffolds in Antiviral Drug Discovery

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The relentless challenge of emerging and evolving viral pathogens necessitates a robust and innovative pipeline for n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The relentless challenge of emerging and evolving viral pathogens necessitates a robust and innovative pipeline for novel antiviral therapeutics. Among the myriad of heterocyclic compounds explored for their medicinal properties, fused pyrimidine ring systems, such as those related to the tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,6,8(7H)-trione backbone, have garnered significant attention for their potential as potent antiviral agents. This guide provides an in-depth exploration of this chemical class, offering both the theoretical underpinnings and practical protocols for their application in antiviral research.

Introduction to Fused Pyrimidine Systems in Virology

Fused pyrimidine derivatives, a broad class of compounds that includes pyrazolopyrimidines and triazolopyrimidines, represent a privileged scaffold in medicinal chemistry.[1][2] Their structural resemblance to endogenous purines allows them to interact with key viral and host-cell components, thereby disrupting the viral life cycle.[1] Research has demonstrated their efficacy against a wide spectrum of viruses, including RNA and DNA viruses, by targeting various stages of viral replication.[3][4][5]

The core principle behind their antiviral activity often lies in the inhibition of essential viral enzymes, such as RNA-dependent RNA polymerase (RdRp) or proteases, or through immunomodulatory mechanisms.[6][7][8] The versatility of the fused pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of their antiviral spectrum, potency, and pharmacokinetic properties.

Potential Mechanisms of Antiviral Action

The antiviral effects of fused pyrimidine derivatives can be attributed to several distinct mechanisms of action. Understanding these pathways is crucial for designing effective screening assays and for the rational design of next-generation inhibitors.

  • Inhibition of Viral Polymerases: Many antiviral nucleoside analogs function by targeting the viral polymerase, the enzyme responsible for replicating the viral genome.[1][7] Fused pyrimidine derivatives can act as non-nucleoside inhibitors, binding to allosteric sites on the polymerase and inducing conformational changes that disrupt its function. This mechanism has been a key strategy in the development of drugs against viruses like HIV and Hepatitis C.[1]

  • Protease Inhibition: Viral proteases are critical for the post-translational processing of viral polyproteins into mature, functional proteins. Inhibition of these enzymes prevents the assembly of new, infectious virions. Some heterocyclic compounds have been shown to fit into the active site of viral proteases, blocking their activity.[6]

  • Immunomodulation: Certain pyrimidine derivatives can act as agonists for Toll-like receptors (TLRs), such as TLR7 and TLR8.[8] Activation of these receptors in immune cells triggers the production of antiviral cytokines, such as interferons, which in turn induce a broad-spectrum antiviral state in the host.[8] This indirect mechanism can be a powerful strategy against a range of viral infections.

  • Inhibition of Viral Entry and Fusion: While less common for this class of compounds, some derivatives may interfere with the initial stages of viral infection, such as attachment to host cell receptors or the fusion of viral and cellular membranes.

Viral_Life_Cycle_Inhibition cluster_HostCell Host Cell cluster_ImmuneResponse Immune Response Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Viral Genome Replication (Target for Polymerase Inhibitors) Uncoating->Replication Translation Viral Protein Synthesis Replication->Translation Processing Polyprotein Processing (Target for Protease Inhibitors) Translation->Processing Assembly Virion Assembly Processing->Assembly Release Viral Release Assembly->Release Virus Virus Virus->Entry Inhibitor Fused Pyrimidine Derivatives Inhibitor->Replication Inhibition Inhibitor->Processing Inhibition TLR_Activation TLR7/8 Agonism Inhibitor->TLR_Activation Stimulation Cytokine_Release Antiviral Cytokine Release TLR_Activation->Cytokine_Release

Figure 1: Potential points of intervention for fused pyrimidine derivatives in the viral life cycle.

Experimental Protocols for Antiviral Evaluation

The following protocols provide a framework for the systematic evaluation of fused pyrimidine derivatives for their antiviral activity.

Cell-Based Antiviral Assays

Cell-based assays are the cornerstone of antiviral drug discovery, providing a physiologically relevant context to assess a compound's efficacy and toxicity.

Protocol 1: Cytotoxicity Assay (MTT or MTS Assay)

Objective: To determine the concentration of the compound that is toxic to the host cells, which is essential for calculating the selectivity index.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2, HEL cells for HSV-1).[6][9]

  • Complete cell culture medium.

  • Test compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

  • Solubilization buffer (for MTT).

  • 96-well microtiter plates.

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24-48 hours.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization buffer.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Materials:

  • Confluent monolayer of host cells in 6- or 12-well plates.

  • Virus stock with a known titer.

  • Test compound.

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).

  • Crystal violet staining solution.

Procedure:

  • Prepare serial dilutions of the test compound.

  • Infect the cell monolayers with a dilution of virus that will produce 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the viral inoculum.

  • Wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of the test compound.

  • Incubate until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells with formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the 50% inhibitory concentration (IC50) by determining the compound concentration that reduces the plaque number by 50% compared to the vehicle control.

Table 1: Representative Antiviral Activity Data for Fused Pyrimidine Derivatives

Compound ClassVirusAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Pyrazolopyrimidine (PZP25)SARS-CoV-2Plaque Reduction8.2>800>100[6]
PyrazolopyrimidineHepatitis A Virus (HAV)Antiviral EvaluationPromising Activity--[3]
PyrazolopyrimidineHerpes Simplex Virus-1 (HSV-1)Antiviral EvaluationPromising Activity--[3]
PyrazolopyrimidineNewcastle Disease Virus (NDV)Haemagglutination Inhibition95% protection--[10]
Pyrimido[4,5-d]pyrimidineHuman Coronavirus 229E (HCoV-229E)CPE ReductionRemarkable Efficacy--[9]
Time-of-Addition Assay

Objective: To determine the stage of the viral life cycle that is inhibited by the compound.

Procedure:

  • Pre-treatment: Add the compound to the cells for a defined period before viral infection.

  • Co-treatment: Add the compound at the same time as the virus.

  • Post-treatment: Add the compound at various time points after viral infection.

By comparing the level of viral inhibition in each condition, one can infer whether the compound acts at an early (entry), middle (replication), or late (assembly/release) stage of the viral life cycle. For instance, a compound that is most effective when added post-infection likely targets viral replication.[6]

Time_of_Addition_Assay cluster_Timeline Experimental Timeline cluster_Interpretation Interpretation of Results Start Start Pre_Treatment Pre-treatment: Add Compound Start->Pre_Treatment Infection Viral Infection Pre_Treatment->Infection Inhibition_Pre Inhibition in Pre-treatment => Targets Early Events (e.g., Entry) Pre_Treatment->Inhibition_Pre Post_Treatment Post-treatment: Add Compound Infection->Post_Treatment Endpoint Endpoint: Measure Viral Titer Post_Treatment->Endpoint Inhibition_Post Inhibition in Post-treatment => Targets Late Events (e.g., Replication) Post_Treatment->Inhibition_Post

Sources

Method

Solution-Phase Synthesis of Pyrazinopyrimidine Derivatives: An Application Note and Protocol Guide

Abstract Pyrazinopyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their structural resemblance to endogenous purines. This guide provides a comprehensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Pyrazinopyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their structural resemblance to endogenous purines. This guide provides a comprehensive overview of the solution-phase synthesis of these vital heterocyclic compounds. We delve into the prevalent synthetic strategies, elucidating the underlying chemical principles and rationale for experimental choices. Detailed, step-by-step protocols for key synthetic transformations are presented, aimed at providing researchers, scientists, and drug development professionals with a practical and robust resource for the laboratory.

Introduction: The Significance of Pyrazinopyrimidines in Drug Discovery

The fusion of pyrazine and pyrimidine rings gives rise to the pyrazinopyrimidine core, a privileged scaffold in drug discovery. These compounds are structural analogs of biogenic purines, allowing them to interact with a wide array of biological targets, often by mimicking endogenous ligands. Their versatile structure has led to the development of drugs with a broad spectrum of biological activities, including roles as anticancer agents, kinase inhibitors, and anti-inflammatory molecules.[1][2][3] The ability to readily functionalize the pyrazinopyrimidine core through various synthetic routes makes it an attractive starting point for developing novel therapeutics.

This document focuses on solution-phase synthesis, which remains a cornerstone of both discovery and process chemistry due to its scalability, ease of purification, and well-established reaction kinetics. We will explore the common synthetic pathways and provide detailed protocols that are both reproducible and adaptable for the synthesis of diverse pyrazinopyrimidine libraries.

Core Synthetic Strategies

The construction of the pyrazinopyrimidine scaffold generally relies on the formation of the pyrimidine or pyrazine ring through cyclocondensation reactions. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy A: Cyclocondensation of Aminopyrazines

A widely employed and highly effective method involves the reaction of an appropriately substituted aminopyrazine with a 1,3-dicarbonyl compound or its equivalent. This approach builds the pyrimidine ring onto a pre-existing pyrazine core.

  • Mechanism: The reaction typically proceeds via an initial nucleophilic attack of the amino group of the pyrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazinopyrimidine ring system. The reaction is often catalyzed by acid or base.

  • Key Reagents:

    • Pyrazine Core: 2-aminopyrazine-3-carboxamide, 2-amino-3-cyanopyrazine.

    • Pyrimidine Ring Precursors: β-ketoesters (e.g., ethyl acetoacetate), malonic acid derivatives, acetylacetone, and chalcones.

  • Advantages: This method is versatile and allows for the introduction of a wide range of substituents on the pyrimidine ring by varying the 1,3-dicarbonyl component.

Strategy B: Annulation of Substituted Pyrimidines

An alternative approach involves the construction of the pyrazine ring onto a pre-functionalized pyrimidine. This is particularly useful when the desired substitution pattern on the pyrimidine ring is more readily accessible.

  • Mechanism: A common route involves the condensation of a diaminopyrimidine with a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl). The reaction proceeds through the formation of a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazinopyrimidine.

  • Key Reagents:

    • Pyrimidine Core: 4,5-diaminopyrimidines.

    • Pyrazine Ring Precursors: 1,2-dicarbonyl compounds, α-haloketones.

  • Advantages: This strategy provides direct access to specific isomers and is well-suited for the synthesis of pteridine analogues, an important class of pyrazinopyrimidines.

Below is a generalized workflow for the synthesis of pyrazinopyrimidine derivatives.

G cluster_0 Strategy A: Building the Pyrimidine Ring cluster_1 Strategy B: Building the Pyrazine Ring A1 Aminopyrazine Derivative A3 Cyclocondensation A1->A3 A2 1,3-Dicarbonyl Compound A2->A3 P Pyrazinopyrimidine Derivative A3->P Formation of Pyrimidine Ring B1 Diaminopyrimidine Derivative B3 Annulation & Oxidation B1->B3 B2 1,2-Dicarbonyl Compound B2->B3 B3->P Formation of Pyrazine Ring

Figure 1: General synthetic workflows for pyrazinopyrimidine derivatives.

Detailed Experimental Protocols

The following protocols are provided as representative examples of the solution-phase synthesis of pyrazinopyrimidine derivatives.

Protocol 1: Synthesis of a 7-Aryl-5-methylpyrazolo[1,5-a]pyrimidine Derivative via Cyclocondensation

This protocol details the synthesis of a pyrazolo[1,5-a]pyrimidine, a common isomer of the pyrazinopyrimidine family, through the cyclocondensation of an aminopyrazole with a chalcone. This method is advantageous for creating derivatives with diverse aryl substitutions.

Reaction Scheme:

5-Amino-3-(trifluoromethyl)-1H-pyrazole + (E)-1,3-diphenylprop-2-en-1-one → 5,7-Diphenyl-3-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine

Materials and Reagents:

Reagent/MaterialSupplierGrade
5-Amino-3-(trifluoromethyl)-1H-pyrazoleCommercial≥97%
(E)-1,3-Diphenylprop-2-en-1-one (Chalcone)Commercial≥98%
Glacial Acetic AcidCommercialACS Grade
Ethanol (200 proof)CommercialAnhydrous
Diethyl EtherCommercialAnhydrous
Round-bottom flask (50 mL)Standard Glassware-
Reflux condenserStandard Glassware-
Magnetic stirrer and stir barStandard Lab Equipment-
Heating mantleStandard Lab Equipment-
Buchner funnel and filter paperStandard Glassware-
Thin Layer Chromatography (TLC) plates (Silica)Commercial-

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-3-(trifluoromethyl)-1H-pyrazole (1.0 mmol, 163 mg) and (E)-1,3-diphenylprop-2-en-1-one (1.0 mmol, 208 mg).

  • Solvent Addition: Add glacial acetic acid (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Pour the reaction mixture into ice-cold water (50 mL) to facilitate further precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol (5 mL) to remove any remaining acetic acid and unreacted starting materials.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (if necessary): If the product is not of sufficient purity, it can be recrystallized from a suitable solvent system, such as ethanol/water.

Characterization:

  • Yield: Typically 75-85%.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: To confirm the structure and purity of the final product.

Rationale and Troubleshooting:

  • Solvent Choice: Glacial acetic acid serves as both a solvent and an acid catalyst for the cyclization and dehydration steps.

  • Reaction Monitoring: TLC is crucial to determine the endpoint of the reaction and prevent the formation of byproducts from prolonged heating.

  • Low Yield: If the yield is low, ensure that the starting materials are pure and dry. The reaction can also be attempted with a different acid catalyst, such as p-toluenesulfonic acid, in a high-boiling solvent like toluene or xylene with a Dean-Stark trap to remove water.

Protocol 2: Synthesis of a 5,7-Dichloropyrazolo[1,5-a]pyrimidine Intermediate

This protocol describes the synthesis of a versatile dichlorinated intermediate, which can be further functionalized through nucleophilic substitution reactions.[4]

Reaction Scheme:

2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol + Phosphorus Oxychloride (POCl₃) → 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

Materials and Reagents:

Reagent/MaterialSupplierGrade
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolSynthesized in-house-
Phosphorus Oxychloride (POCl₃)Commercial≥99%
AcetonitrileCommercialAnhydrous
Saturated Sodium Bicarbonate SolutionPrepared in-house-
Dichloromethane (DCM)CommercialACS Grade
Anhydrous Sodium SulfateCommercialACS Grade
Round-bottom flask (100 mL)Standard Glassware-
Reflux condenser with drying tubeStandard Glassware-
Magnetic stirrer and stir barStandard Lab Equipment-
Heating mantleStandard Lab Equipment-
Separatory funnel (250 mL)Standard Glassware-
Rotary evaporatorStandard Lab Equipment-

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 mmol, 165 mg) in anhydrous acetonitrile (10 mL).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5.0 mmol, 0.46 mL) to the suspension at room temperature. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 5 hours. The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully pour the mixture onto crushed ice (50 g) with stirring.

  • Neutralization: Cautiously neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure dichlorinated product.

Characterization:

  • Yield: Typically 60-70%.[4]

  • Appearance: White to off-white solid.

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: To confirm the structure and purity.

Rationale and Troubleshooting:

  • Reagent Choice: POCl₃ is a powerful chlorinating and dehydrating agent, ideal for converting hydroxyl groups on the pyrimidine ring to chlorides.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can decompose the POCl₃. Therefore, anhydrous conditions are essential.

  • Quenching and Neutralization: These steps must be performed slowly and at a low temperature to control the exothermic reaction of POCl₃ with water and the subsequent neutralization.

  • Incomplete Reaction: If the reaction does not go to completion, a longer reaction time or a slight excess of POCl₃ may be required.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of various pyrazinopyrimidine derivatives based on literature reports.

Starting Material 1Starting Material 2SolventCatalyst/ReagentTime (h)Yield (%)Reference
5-Amino-3-methylpyrazoleDiethyl malonateSodium Ethoxide-2489[4]
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃Acetonitrile-561[4]
5-Amino-3-substituted-1H-pyrazole-4-carbonitrileEthoxymethylenemalononitrileEthanol-2-396[5]
Aminopyrazole derivativeAlkyl diethylmalonateDiphenyl ether---[6]

Mechanistic Insight: Cyclocondensation of Aminopyrazole with a β-Ketoester

The formation of the pyrazolo[1,5-a]pyrimidine core from an aminopyrazole and a β-ketoester is a classic example of a cyclocondensation reaction. Understanding the mechanism is key to optimizing reaction conditions.

G A Aminopyrazole C Nucleophilic Attack (Amine on Keto Carbonyl) A->C B β-Ketoester B->C D Hemiaminal Intermediate C->D E Dehydration D->E F Enamine Intermediate E->F G Intramolecular Cyclization (Ring N on Ester Carbonyl) F->G H Cyclic Intermediate G->H I Elimination of Alcohol H->I J Pyrazolopyrimidinone Product I->J

Figure 2: Plausible mechanism for the cyclocondensation of an aminopyrazole with a β-ketoester.

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyrazole onto the ketone carbonyl of the β-ketoester. This is followed by dehydration to form a more stable enamine intermediate. Subsequently, an intramolecular cyclization occurs where a ring nitrogen of the pyrazole attacks the ester carbonyl. The final step involves the elimination of an alcohol molecule to yield the aromatic pyrazolopyrimidinone product.

Conclusion

The solution-phase synthesis of pyrazinopyrimidine derivatives offers a versatile and scalable approach to this medicinally important class of compounds. By carefully selecting the appropriate starting materials and reaction conditions, a vast chemical space can be explored. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize novel pyrazinopyrimidine analogues for drug discovery and development. The key to success lies in a thorough understanding of the underlying reaction mechanisms, which allows for logical troubleshooting and optimization of synthetic routes.

References

  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 345-351. [Link]

  • Hassan, A. S. (2014). The chemistry of pyrazolopyrimidines and their applications. Organic Chemistry: An Indian Journal, 10(6), 223-232. [Link]

  • Hussein, H. A. R., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(38), 6523-6553. [Link]

  • Kamel, A. M., et al. (2025). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. Molecules, 30(11), 1234. [Link]

  • Krzywik, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7246. [Link]

  • Shawali, A. S., & El-Gazzar, A. B. A. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(5), 5576-5588. [Link]

  • Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1856-1877. [Link]

Sources

Application

Utilizing Pyrazinoindoles for Anticancer Drug Discovery: Mechanisms, Workflows, and Protocols

Executive Summary & Target Rationale The discovery of novel chemotherapeutic agents frequently relies on privileged N-heterocyclic scaffolds. Among these, pyrazino[1,2-a]indoles and pyrazino[1,2-a]indol-1-ones have emerg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

The discovery of novel chemotherapeutic agents frequently relies on privileged N-heterocyclic scaffolds. Among these, pyrazino[1,2-a]indoles and pyrazino[1,2-a]indol-1-ones have emerged as highly potent, multi-target pharmacophores in oncology [1]. Characterized by a three-fused heterocyclic ring structure subsuming an indolic nucleus, these compounds exhibit exceptional cytotoxicity against a variety of human cancer cell lines, including leukemia, breast, and prostate cancers[2].

From a mechanistic standpoint, pyrazinoindole derivatives primarily exert their anticancer effects through two distinct, yet complementary, pathways:

  • EGFR/PI3K/AKT Axis Inhibition: Specific 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs have demonstrated the ability to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity. Crucially, they suppress downstream Akt phosphorylation even in cell lines harboring PTEN mutations (which confer resistance to first-generation inhibitors like gefitinib) [3].

  • Tubulin Polymerization Interference: Other derivatives act as microtubule-destabilizing agents, binding to tubulin heterodimers, preventing their assembly, and subsequently triggering G2/M phase cell cycle arrest and apoptosis[4].

MoA Pyrazino Pyrazinoindole Derivatives EGFR EGFR Pyrazino->EGFR Inhibits Tubulin Tubulin Pyrazino->Tubulin Inhibits Polymerization PI3K PI3K EGFR->PI3K Downregulates CellCycle G2/M Phase Arrest Tubulin->CellCycle Disrupts Microtubules AKT AKT (Phosphorylation) PI3K->AKT Reduces Apoptosis Apoptosis (Caspase-3 ↑, Bcl-2 ↓) AKT->Apoptosis Triggers CellCycle->Apoptosis Induces

Dual mechanism of action of pyrazinoindoles targeting EGFR and Tubulin to induce apoptosis.

Quantitative Data Summaries

To contextualize the therapeutic window and potency of these scaffolds, the following tables summarize the in vitro cytotoxicity and target engagement metrics of benchmark pyrazinoindole derivatives.

Table 1: In Vitro Cytotoxicity of Key Pyrazinoindole Derivatives

Compound ClassRepresentative CompoundTarget Cell LineCancer TypeIC₅₀ (µM)Reference
Tetrahydro-pyrazinoindolesCompound 49aK562Human Leukemia0.07[2]
PyrazinoindolesCompound 51aBT-474Breast Cancer< 1.00[2]
PyrazinoindolonesCompound 85bPC-3Prostate Cancer~2.50[2]
1-oxo-carboxamidesDerivative 1aMDA-MB-468Breast (EGFR+)2.74[3]

Table 2: Target Engagement and Kinase Inhibition

Compound ClassPrimary TargetIC₅₀ (µM)Secondary Cellular EffectsReference
Pyrazinoindolones (85a-c)EGFR1.7 – 3.9ROS Inhibition[2]
Indolo-pyrazoles (6c)Tubulin< 1.73G2/M Arrest[4]
1-oxo-carboxamides (1a)EGFR / AktDose-dependentOvercomes Gefitinib resistance[3]

Experimental Workflows & Protocols

The development of pyrazinoindole-based therapeutics requires a rigorous, self-validating pipeline. The workflow below outlines the progression from chemical synthesis to mechanistic validation.

Workflow Synthesis Chemical Synthesis (Pictet-Spengler) InVitro Primary Screening (MTT Assay) Synthesis->InVitro Target Target Engagement (EGFR / Tubulin) InVitro->Target Validation MoA Validation (Western Blot) Target->Validation

Standardized drug discovery workflow for evaluating novel pyrazinoindole compounds.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles

Causality & Rationale: While multiple synthetic routes exist (e.g., metal-catalyzed cyclization), the base-mediated ring opening of chiral aziridines followed by a BF₃·OEt₂ catalyzed Pictet–Spengler reaction is preferred. This method provides excellent stereoselectivity (de, ee >99%), which is critical because spatial orientation at the C3 position often dictates kinase binding affinity[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized tryptamine derivative (1.0 equiv) and the selected aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Cool the mixture to 0°C. Dropwise, add a catalytic amount of Boron trifluoride etherate (BF₃·OEt₂, 0.2 equiv).

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase. A distinct, lower-Rf spot indicates the formation of the cyclized product.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the pure 1,2,3,4-tetrahydropyrazino[1,2-a]indole. Confirm enantiomeric excess (ee) via chiral HPLC.

Protocol 2: Evaluation of EGFR/PI3K/AKT Axis Inhibition

Causality & Rationale: To prove that a pyrazinoindole derivative is a superior EGFR inhibitor, it must be tested against specific cellular phenotypes. We utilize A431 cells (wild-type EGFR overexpressed, gefitinib-sensitive) and MDA-MB-468 cells (EGFR overexpressed, PTEN mutated, gefitinib-resistant). If the compound successfully inhibits Akt phosphorylation in MDA-MB-468 cells, it proves the drug can bypass standard PI3K/Akt resistance mechanisms[3].

Step-by-Step Methodology:

  • Cell Culture: Seed A431 and MDA-MB-468 cells in 6-well plates at a density of 3×105 cells/well. Incubate at 37°C in 5% CO₂ for 24 hours to allow adherence.

  • Starvation & Treatment: Wash cells with PBS and switch to serum-free media for 12 hours to synchronize cell cycles and reduce background kinase activity. Treat cells with the synthesized pyrazinoindole (e.g., 0.3, 1.0, 3.0, and 10.0 µM).

  • Self-Validation (Controls):

    • Positive Control: Gefitinib (10 µM) – Expected to inhibit p-AKT in A431, but fail in MDA-MB-468.

    • Negative Control: Vehicle (0.1% DMSO).

  • EGF Stimulation: After 2 hours of compound pre-treatment, stimulate the cells with 50 ng/mL of Epidermal Growth Factor (EGF) for 15 minutes to trigger the phosphorylation cascade.

  • Lysis & Western Blotting: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min.

  • Detection: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against total-EGFR, phospho-EGFR (Tyr1068), total-AKT, and phospho-AKT (Ser473). Use total-AKT and β -actin as internal loading controls to validate that reductions in p-AKT are due to kinase inhibition, not protein degradation.

Protocol 3: Cell-Free Tubulin Polymerization Assay

Causality & Rationale: While flow cytometry can demonstrate G2/M phase arrest, it cannot distinguish between direct tubulin binding and upstream cell-cycle checkpoint activation. A cell-free absorbance assay directly quantifies the rate of tubulin heterodimer assembly into microtubules. As microtubules assemble, they scatter light; thus, an increase in absorbance at 340 nm directly correlates with polymerization[4].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Keep strictly on ice to prevent premature spontaneous polymerization.

  • Compound Addition: In a pre-chilled 96-well half-area clear plate, add the pyrazinoindole compound (at IC₅₀ and 2x IC₅₀ concentrations).

  • Self-Validation (Controls):

    • Polymerization Enhancer: Paclitaxel (10 µM).

    • Polymerization Inhibitor: Combretastatin A-4 (10 µM).

    • Vehicle: 1% DMSO in PEM buffer.

  • Initiation: Add 1 mM GTP (final concentration) to the tubulin mixture. Immediately transfer 100 µL of the tubulin/GTP mixture to the wells containing the compounds.

  • Kinetic Measurement: Place the plate into a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Analysis: Plot the absorbance values over time. A flattening of the nucleation (lag) phase and a reduced Vmax in the elongation phase compared to the vehicle control confirms direct tubulin polymerization inhibition.

References

  • Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). "Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives." Pharmaceuticals, 14(8), 779. URL:[Link]

  • Romagnoli, R., et al. (2009). "Synthesis and anti-cancer properties of a selection of pyrazinoindoles." (Cited within Pharmaceuticals, 2021). URL:[Link]

  • Kim, et al. (2011). "EGFR 과발현 세포인 A431과 MDA-MB-468에 대한 1-옥소-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide 유도체의 항암효과 비교." Journal of the Pharmaceutical Society of Korea. URL:[Link]

  • Kamal, A., et al. (2022). "Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors." RSC Medicinal Chemistry. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Pyridopyrimidine-Based Therapeutics in Uncontrolled Cell Proliferative Diseases

Executive Summary Pyridopyrimidines represent a highly privileged class of fused heterocyclic compounds in modern oncology. Due to their profound structural homology with the purine ring of adenosine triphosphate (ATP),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridopyrimidines represent a highly privileged class of fused heterocyclic compounds in modern oncology. Due to their profound structural homology with the purine ring of adenosine triphosphate (ATP), these scaffolds function as exceptionally potent, ATP-competitive kinase inhibitors. This application note provides drug development professionals and researchers with a comprehensive framework for evaluating pyridopyrimidine derivatives, detailing the mechanistic rationale, quantitative profiling, and self-validating experimental protocols required to advance these compounds from biochemical hits to validated cellular inhibitors.

Mechanistic Rationale & Target Profiling

The therapeutic efficacy of pyridopyrimidines in treating uncontrolled cell proliferation stems from their ability to selectively halt dysregulated cell cycle progression and oncogenic signaling. The most clinically validated target for the pyrido[2,3-d]pyrimidine subclass is the Cyclin-Dependent Kinase 4/6 (CDK4/6) complex.

Causality of Inhibition: In hormone receptor-positive (HR+) breast cancers, mitogenic signals hyperactivate the Cyclin D-CDK4/6 complex. This complex phosphorylates the retinoblastoma tumor suppressor protein (Rb), causing it to release the E2F transcription factor, which subsequently drives the cell from the G1 phase into the DNA-synthesizing S phase. Pyridopyrimidines, such as Palbociclib, competitively bind the ATP pocket of CDK4/6, preventing Rb phosphorylation and enforcing a durable G1 cell cycle arrest . Beyond CDK4/6, structural variations (e.g., pyrido[4,3-d]pyrimidines) have successfully targeted MEK1/2 and Bcr-Abl mutants .

Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK4/6 Complex CyclinD->Complex CDK46 CDK4 / CDK6 CDK46->Complex Rb Retinoblastoma Protein (Rb) Complex->Rb Phosphorylates (Inactivates) E2F E2F Transcription Factor Rb->E2F Releases (Activates) SPhase G1 to S Phase Transition (Cell Proliferation) E2F->SPhase Drives Transcription Inhibitor Pyridopyrimidine Inhibitor (e.g., Palbociclib) Inhibitor->Complex Blocks Kinase Activity

Fig 1: CDK4/6-Rb signaling pathway and the inhibitory mechanism of pyridopyrimidines.

Quantitative Target Profiling

The versatility of the pyridopyrimidine core allows for extensive structure-activity relationship (SAR) optimization. Below is a quantitative summary of benchmark pyridopyrimidines across various oncogenic targets.

CompoundScaffold SubtypePrimary TargetClinical Status / AffinityDisease Application
Palbociclib Pyrido[2,3-d]pyrimidineCDK4 / CDK6FDA Approved (IC50: 11 nM)HR+, HER2- Metastatic Breast Cancer
Trametinib Pyrido[4,3-d]pyrimidineMEK1 / MEK2FDA Approved (IC50: 0.7 nM)BRAF-mutated Melanoma / Thyroid Cancer
Voxtalisib Pyrido[2,3-d]pyrimidinePI3K / mTORPhase II TrialsSolid Tumors / Lymphoma
PD166326 Pyrido[2,3-d]pyrimidineBcr-Abl (Mutants)Preclinical (Picomolar)Chronic Myeloid Leukemia (CML)

Experimental Workflows & Protocols

To ensure rigorous preclinical validation, we employ a tripartite workflow: biochemical screening, phenotypic validation, and intracellular target engagement. Every protocol described below is designed as a self-validating system , ensuring that experimental artifacts are immediately identifiable.

Pipeline Compound Pyridopyrimidine Candidate Biochemical Biochemical Assay (ADP-Glo Kinase) Compound->Biochemical Screen IC50 Cellular Cellular Phenotype (Flow Cytometry) Biochemical->Cellular Select Potent Hits Mechanistic Target Engagement (Western Blot p-Rb) Cellular->Mechanistic Validate Mechanism InVivo In Vivo Efficacy (Xenograft Model) Mechanistic->InVivo Lead Optimization

Fig 2: Experimental validation workflow for evaluating pyridopyrimidine kinase inhibitors.

Phase 1: In Vitro Target Engagement (ADP-Glo™ Kinase Assay)

Objective: Quantify the biochemical IC50 of novel pyridopyrimidines against recombinant CDK4/Cyclin D1. Causality: Because pyridopyrimidines are ATP-competitive, their binding prevents the kinase from consuming ATP and generating ADP. The ADP-Glo assay luminescently quantifies ADP production; thus, a successful inhibitor will yield a dose-dependent decrease in luminescence.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (supplemented with 2 mM DTT and 0.1 mg/mL BSA to prevent non-specific plastic binding).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyridopyrimidine in DMSO.

    • Self-Validation Step: Include Palbociclib as a positive control and 1% DMSO as a vehicle (negative) control.

  • Kinase Reaction: Incubate 10 nM recombinant CDK4/Cyclin D1 with the compound for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 100 µM ATP and 0.2 µg/µL Rb protein substrate. Incubate for 60 minutes at 30°C.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

  • Data Validation: Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

Phase 2: Phenotypic Validation (Cell Cycle Arrest via Flow Cytometry)

Objective: Confirm that the biochemical inhibition translates to functional G1/S phase arrest in living cancer cells (e.g., MCF-7). Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that binds DNA stoichiometrically. By measuring PI fluorescence, we can quantify cellular DNA content (2N in G1, 4N in G2/M). Pyridopyrimidines block the G1/S transition, causing a massive accumulation of cells in the 2N (G1) peak.

Step-by-Step Protocol:

  • Cell Treatment: Seed MCF-7 cells at 2×105 cells/well in 6-well plates. Treat with the pyridopyrimidine candidate at 1X, 5X, and 10X the biochemical IC50 for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix by adding them dropwise to ice-cold 70% ethanol while vortexing (prevents clumping). Store at -20°C for at least 2 hours.

  • Staining Preparation: Pellet the fixed cells and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

    • Experience Note: RNase A is critical; PI binds RNA as well as DNA, which would falsely inflate the fluorescence signal if RNA is not degraded.

  • Incubation & Acquisition: Incubate in the dark for 30 minutes at 37°C. Acquire data using a flow cytometer collecting at least 10,000 single-cell events.

  • Self-Validation Step: Include an unsynchronized vehicle control (normal cell cycle distribution) and a Nocodazole-treated control (induces strict G2/M arrest, 4N peak). This proves the cytometer is accurately distinguishing between cell cycle phases.

Phase 3: Intracellular Mechanistic Validation (Western Blot for Phospho-Rb)

Objective: Prove that the observed G1 arrest is specifically caused by the inhibition of CDK4/6-mediated Rb phosphorylation inside the cell. Causality: If the pyridopyrimidine successfully penetrates the cell membrane and engages CDK4/6, it will prevent the phosphorylation of Rb at specific residues (e.g., Ser780). We must measure the ratio of phosphorylated Rb to total Rb to confirm target engagement.

Step-by-Step Protocol:

  • Lysate Preparation: Wash treated MCF-7 cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail.

    • Experience Note: Phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) are non-negotiable; endogenous phosphatases will rapidly strip the phosphate from Rb during lysis, yielding false positives for kinase inhibition.

  • Protein Quantification: Clarify lysates via centrifugation (14,000 x g, 15 min, 4°C) and quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Resolve 30 µg of total protein on an 8% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe with primary antibodies against p-Rb (Ser780) and Total Rb overnight at 4°C.

  • Self-Validation Step: Probe for GAPDH or β -Actin on the same blot. Total Rb serves as the biological baseline to ensure the drug isn't simply degrading the protein , while GAPDH proves equal loading across all lanes.

References

  • Bowles HJ, et al. "Palbociclib: A New Option for Front-Line Treatment of Metastatic, Hormone Receptor–Positive, HER2-Negative Breast Cancer." PMC (National Institutes of Health). URL:[Link]

  • Campos JF, et al. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." MDPI Pharmaceuticals. URL:[Link]

  • Huron DR, et al. "A Novel Pyridopyrimidine Inhibitor of Abl Kinase Is a Picomolar Inhibitor of Bcr-abl-driven K562 Cells and Is Effective against STI571-resistant Bcr-abl Mutants." Clinical Cancer Research (AACR Journals). URL:[Link]

Application

Synthesis of Pyrimidine-2-one and Pyrimidine-2-thione Scaffolds: A Guide for Medicinal Chemists

Introduction: The Enduring Importance of the Pyrimidine Core The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleobases like cytosine, thymine, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of the Pyrimidine Core

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1] Beyond this central biological role, synthetic pyrimidine derivatives, particularly pyrimidine-2-ones and their thio-analogs, pyrimidine-2-thiones, represent a privileged scaffold in drug discovery. These heterocycles exhibit a vast spectrum of pharmacological activities, including but not limited to antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[2] For instance, 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), the products of the famed Biginelli reaction, are widely recognized as potent calcium channel blockers.[3]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic methodologies for accessing pyrimidine-2-one and pyrimidine-2-thione derivatives. It moves beyond simple procedural descriptions to offer insights into the mechanistic underpinnings of these reactions, the rationale behind experimental choices, and practical guidance for laboratory execution.

Part A: Synthesis of Pyrimidine-2-one Derivatives

The construction of the pyrimidine-2-one core is most famously achieved through multicomponent reactions that offer high atom economy and operational simplicity. The following methods are foundational in the synthetic chemist's toolkit.

Method 1: The Biginelli Multicomponent Reaction

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction remains one of the most efficient methods for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4] It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea.[5]

The currently accepted mechanism, proposed by Kappe, proceeds via an N-acyliminium ion intermediate.[3][4] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

Biginelli_Mechanism

Figure 1: Proposed Mechanism of the Lewis Acid-Catalyzed Biginelli Reaction

  • Causality of Catalysis : The reaction requires an acid catalyst (Brønsted or Lewis) to activate the aldehyde carbonyl group, increasing its electrophilicity.[3] Lewis acids like FeCl₃, Yb(OTf)₃, or ZnCl₂ are particularly effective as they coordinate to the carbonyl oxygen, facilitating the initial nucleophilic attack by urea.[3] This activation is the key to forming the crucial N-acyliminium ion, which is the rate-determining intermediate.[4]

The choice of catalyst and reaction conditions significantly impacts yield and reaction time. Modern protocols often employ solvent-free conditions or microwave irradiation to accelerate the reaction and improve its green credentials.[6]

EntryAldehydeCatalyst (mol%)SolventConditionsTimeYield (%)Reference
1BenzaldehydeHCl (cat.)EthanolReflux16 h~40-60[4][7]
24-NitrobenzaldehydeYb(OTf)₃ (10)None100°C1.5 h92[3]
34-ChlorobenzaldehydeFeCl₃·6H₂O (10)None95°C1.5 h95[3]
4FurfuralB(C₆F₅)₃ (1)CH₂Cl₂rt2 h94[8]
54-MethoxybenzaldehydeMontmorillonite-KSFNone (MW)80°C, 50W10 min98[6][9]
6Benzaldehydep-Dodecylbenzenesulfonic acid (10)None80°C20 min95[10]

This protocol describes a solvent-free synthesis of Monastrol, a well-known DHPM, using an inexpensive catalyst.[11]

Reagents:

  • 3-Hydroxybenzaldehyde (1.22 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Thiourea (0.91 g, 12 mmol)

  • Benzyltriethylammonium chloride (BTEAC) (0.45 g, 2 mmol, 20 mol%)

Procedure:

  • Combine 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and BTEAC in a 50 mL round-bottom flask.

  • Heat the mixture in a preheated oil bath at 100°C with stirring for the appropriate time (typically 30-45 minutes).

    • Scientist's Note: Solvent-free conditions often accelerate reaction rates by increasing the concentration of reactants. BTEAC acts as an efficient and thermally stable phase-transfer catalyst.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

  • Upon completion, cool the reaction mixture to room temperature. The mixture will solidify.

  • Add 20 mL of ice-cold water to the flask and stir vigorously to break up the solid.

  • Collect the crude product by vacuum filtration and wash it with cold water (2 x 15 mL) to remove the catalyst and any unreacted urea/thiourea.

  • Recrystallize the crude solid from hot ethanol to afford pure Monastrol as a crystalline solid.

Method 2: Cyclocondensation of Chalcones with Urea

An alternative and highly versatile route involves the reaction of α,β-unsaturated ketones, known as chalcones, with urea in the presence of a base.[12][13] This method allows for the synthesis of pyrimidine-2-ones with aryl substituents at positions 4 and 6.

The reaction proceeds via a Michael addition of the urea anion to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.

Chalcone_Mechanism

Figure 2: General Mechanism for Pyrimidinone Synthesis from Chalcones

Microwave irradiation dramatically reduces reaction times for this transformation compared to conventional heating.[14]

Reagents:

  • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (2.08 g, 10 mmol)

  • Urea (0.72 g, 12 mmol)

  • Potassium hydroxide (0.56 g, 10 mmol)

  • Ethanol (95%, 20 mL)

Procedure:

  • In a microwave-safe reaction vessel, dissolve the chalcone and urea in 20 mL of ethanol.

  • Carefully add the potassium hydroxide pellets while stirring.

    • Scientist's Note: The base is crucial for deprotonating the urea, forming the nucleophile that initiates the Michael addition. An excess of urea is often used to drive the reaction to completion.

  • Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 210 W) for 7-10 minutes.[14] Maintain the temperature below the solvent's boiling point if using a sealed vessel.

  • Monitor the reaction by TLC.

  • After completion, cool the vessel to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralize the solution by slowly adding dilute HCl until the pH is ~7. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize from ethanol to obtain the pure 4,6-diarylpyrimidine-2-one.

Part B: Synthesis of Pyrimidine-2-thione Derivatives

Pyrimidine-2-thiones are readily accessible either by de novo synthesis using thiourea or by post-synthetic modification of a pyrimidine-2-one precursor.

Method 1: Biginelli-type Reaction with Thiourea

The most direct method for synthesizing 3,4-dihydropyrimidin-2(1H)-thiones is to simply substitute thiourea for urea in the Biginelli reaction.[15] The mechanism is analogous to the one described for pyrimidine-2-ones, and most catalysts effective for the urea-based reaction also perform well with thiourea.[8]

This protocol uses trichloroacetic acid as an efficient, inexpensive, and solid catalyst under solvent-free conditions.[15]

Reagents:

  • Aldehyde (e.g., 4-chlorobenzaldehyde) (1.41 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Thiourea (0.91 g, 12 mmol)

  • Trichloroacetic acid (0.33 g, 2 mmol, 20 mol%)

Procedure:

  • Combine the aldehyde, ethyl acetoacetate, thiourea, and trichloroacetic acid in a flask.

  • Stir the mixture at 70°C for the appropriate time (for 4-chlorobenzaldehyde, ~5 minutes).[15]

    • Scientist's Note: The use of thiourea often leads to faster reaction rates compared to urea under identical conditions.[8]

  • After completion (monitored by TLC), a solid mass will form. Cool to room temperature.

  • Add 20 mL of ethanol and stir. The catalyst will dissolve.

  • Collect the solid product by filtration. The filtrate can be concentrated to recover the catalyst if desired.

  • Wash the product with cold ethanol and recrystallize from a suitable solvent to yield the pure 3,4-dihydropyrimidin-2(1H)-thione.

Method 2: Thionation of Pyrimidine-2-ones with Lawesson's Reagent

For converting an existing pyrimidine-2-one into its corresponding thione, thionation is the method of choice. Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is the most common and effective reagent for this transformation.[16]

The thionation mechanism is analogous to the Wittig reaction. LR exists in equilibrium with a reactive dithiophosphine ylide monomer. This monomer undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the thiocarbonyl and a stable P=O byproduct, which is the thermodynamic driving force for the reaction.[16][17]

Lawesson_Mechanism

Figure 3: Mechanism of Thionation with Lawesson's Reagent

Reagents:

  • Pyrimidine-2-one derivative (1.0 eq)

  • Lawesson's Reagent (0.5 - 0.6 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (Nitrogen or Argon), add the pyrimidine-2-one.

  • Add anhydrous toluene to dissolve the starting material.

  • Add Lawesson's Reagent in one portion.

    • Scientist's Note: The reaction must be conducted under anhydrous conditions as LR can hydrolyze. Toluene or xylene are common solvents due to the high temperatures often required. Typically, only 0.5 equivalents of LR are needed as the dimer contains two reactive phosphorus-sulfur units.

  • Heat the mixture to reflux (approx. 110°C for toluene) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure pyrimidine-2-thione.

Part C: Practical Considerations, Troubleshooting, and Workflow

Successful synthesis relies on careful execution and an awareness of potential pitfalls.

Workflow

Figure 4: General Experimental Synthesis Workflow

Troubleshooting Common Issues
  • Low Yield in Biginelli Reaction :

    • Cause : Inactive catalyst, insufficient heating, or impurities in reactants.[18][19] The decomposition of urea at high temperatures can form ammonia, leading to a competing Hantzsch-type dihydropyridine synthesis.[18]

    • Solution : Ensure the catalyst is active and reactants are pure. Optimize temperature and reaction time; solvent-free or microwave conditions can improve yields.[18] Running the reaction at a slightly lower temperature may reduce byproduct formation.

  • Incomplete Thionation with Lawesson's Reagent :

    • Cause : Insufficient reagent, low reaction temperature, or moisture in the reaction. Esters are generally less reactive than amides or ketones.[16]

    • Solution : Ensure strictly anhydrous conditions. Increase the reaction temperature or switch to a higher-boiling solvent like xylene. If the substrate is particularly unreactive, a slight excess of Lawesson's Reagent may be required.

  • Purification Challenges :

    • Biginelli Products : DHPMs often precipitate from the reaction mixture upon cooling or addition of water. Recrystallization from ethanol is usually sufficient for purification.[20]

    • Thionation Products : The phosphorus byproducts from Lawesson's Reagent can complicate purification. Column chromatography is almost always necessary. Washing the crude product with a saturated NaHCO₃ solution can help remove some acidic impurities.

References

  • Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer - ChemRxiv. (2022). Retrieved March 27, 2026, from [Link]

  • Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986-992. [Link]

  • Kappe, C. O. (2000). Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-2. [Link]

  • Sharma, U., Kumar, P., Kumar, N., & Singh, B. (2012). Microwave Multicomponent Synthesis. Molecules, 17(12), 14777-14817. [Link]

  • Kaur, R., & Kumar, K. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science, 21(2), 79-106. [Link]

  • Comparison of Various Catalysts for the Multicomponent Biginelli Reaction a - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • New potential of the classical Biginelli reaction - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Al-Hussain, S. A., et al. (2025). Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst. Scientific Reports, 15(1), 2179. [Link]

  • Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4S), S701-S706. [Link]

  • Kaur, N., Dhawan, R. K., & Singh, B. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science (IJRES), 09(12), 59-66. [Link]

  • synthesis of various pyrimidine derivatives from urea and chalcones. - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved March 27, 2026, from [Link]

  • Saeed, A., & Shahzad, D. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]

  • Synthesis, characterisation and antimicrobial activity of some pyrimidine derivatives from chalcones. (2020). World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1339-1347. [Link]

  • Reddy, C. R., et al. (2014). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences, 126(4), 1133-1139. [Link]

  • Saeed, A., & Shahzad, D. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]

  • Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group - Asian Journal of Research in Chemistry. (n.d.). Retrieved March 27, 2026, from [Link]

  • Maskrey, T. S., Frischling, M. C., Rice, M. L., & Wipf, P. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 337. [Link]

  • Design and Synthesis of Classical Dihydropyrimidone Derivatives from Azosalicyaldehydes - Der Pharma Chemica. (n.d.). Retrieved March 27, 2026, from [Link]

  • Saeed, A., & Shahzad, D. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub, 1(1), 1. [Link]

  • Heravi, M. M., et al. (2018). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(7), 443-449. [Link]

  • Ebraheem, H. A. (2013). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Rafidain Journal of Science, 24(1), 120-127. [Link]

  • Farooq, S., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(72), 44321-44333. [Link]

  • Sharma, P., et al. (2014). Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions. Journal of Chemistry, 2014, 468353. [Link]

  • Lawesson's Reagent - Organic Chemistry Portal. (n.d.). Retrieved March 27, 2026, from [Link]

  • Cyclocondensation of oxoacids with urea - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [Link]

  • Substrate scope for the Biginelli reaction in presence of ChCl/2PTAS.a - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Gladkov, E. S., et al. (2007). MULTICOMPONENT CYCLOCONDENSATIONS OF β-KETOSULFONES WITH ALDEHYDES AND AMINOAZOLE BUILDING BLOCKS. Khimiya Geterotsiklicheskikh Soedinenii, (7), 1073-1079. [Link]

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica. (n.d.). Retrieved March 27, 2026, from [Link]

  • Sharma, V., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 48, 116429. [Link]

  • Biginelli reaction - Name-Reaction.com. (n.d.). Retrieved March 27, 2026, from [Link]

  • Maskrey, T. S., Frischling, M. C., Rice, M. L., & Wipf, P. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 337. [Link]

  • Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(3), 228-236. [Link]

  • Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Publishing. (2020). Retrieved March 27, 2026, from [Link]

  • Org. Synth. 2014, 91, 248 - Organic Syntheses. (n.d.). Retrieved March 27, 2026, from [Link]

  • Precise control of selective nitrogen atom insertion into five-membered cyclic β-ketoesters. (2025). Nature Communications, 16(1), 1-8. [Link]

  • Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. (2023). International Journal of Molecular Sciences, 24(5), 4801. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione (hereafter referred to as "the compound"). Our objective is to provide a foundational understanding of the potential causes of poor solubility for this specific molecular scaffold and to offer a series of systematic troubleshooting strategies and detailed experimental protocols to overcome these challenges.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental physicochemical principles that likely govern the solubility of this compound.

Q1: Why does my Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione exhibit poor aqueous solubility?

A1: While data on this specific molecule is sparse, we can infer its likely behavior from its structure and related chemical classes, such as pyrimidine-trione derivatives[1][2]. The poor aqueous solubility of this compound likely stems from a combination of two key factors:

  • High Crystal Lattice Energy: The molecule possesses multiple carbonyl (C=O) and amine (N-H) groups, which are excellent hydrogen bond donors and acceptors. This allows the molecules to pack tightly in a solid state, forming a highly stable crystal lattice. For the compound to dissolve, solvent molecules (water) must provide enough energy to overcome these strong intermolecular forces. The planar, rigid nature of the fused pyrimidine ring system can further contribute to efficient packing and high lattice energy[3].

  • Lipophilicity: Although the molecule has polar functional groups, the overall carbon-nitrogen scaffold can still present a significant hydrophobic character, making it energetically unfavorable for water molecules to form a solvation shell around it. The balance between the molecule's hydrophobicity (often estimated by LogP) and its melting point (an indicator of crystal lattice energy) governs its intrinsic solubility[4].

Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure first?

A2: Understanding the distinction between these two parameters is critical for designing meaningful experiments.

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of the compound that can be dissolved and remain stable in solution indefinitely. This is typically measured using the "shake-flask" method, which allows sufficient time (24-72 hours) for equilibrium to be reached[5][6].

  • Kinetic Solubility is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which it begins to precipitate. This is a measure of how quickly the compound "crashes out" of a supersaturated solution and is highly relevant for high-throughput screening and in vitro assays[3].

Recommendation: For initial experiments and cell-based assays, begin by determining the kinetic solubility in your specific assay buffer. This will quickly identify the concentration limits for your experimental design. For lead optimization and formulation development for in vivo studies, measuring the thermodynamic solubility is essential to understand the compound's baseline properties and to select an appropriate formulation strategy[6].

Q3: What are the main categories of solubility enhancement techniques I should consider for this compound?

A3: A wide array of techniques exists to address poor solubility, which can be broadly grouped into three categories. The optimal choice depends on the required concentration, the intended application (e.g., in vitro vs. in vivo), and the physicochemical properties of the compound.

  • Physical Modifications: These methods alter the physical properties of the solid compound to improve its dissolution rate. Key examples include particle size reduction (micronization, nanosuspension) and creating high-energy amorphous forms, often as solid dispersions with polymers[7][8].

  • Chemical Modifications: These strategies involve changing the chemical nature of the compound itself. For ionizable compounds like this one may be, the most straightforward approach is pH adjustment to form a more soluble, charged species. Other methods include salt formation or creating a more soluble prodrug that converts to the active compound in vivo[9][10].

  • Formulation with Excipients: This is the most common approach, where specialized molecules are added to the formulation to help solubilize the compound. This includes the use of co-solvents , surfactants to form micelles, and complexing agents like cyclodextrins to encapsulate the drug molecule[6][11][12].

Section 2: Troubleshooting Guides & Experimental Workflows

This section provides practical, step-by-step guidance for common solubility-related problems.

Issue 1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer.

This is a classic "crashing out" phenomenon, indicating that the final concentration of the compound exceeds its kinetic solubility in the assay medium. This can lead to inconsistent and unreliable assay results[3].

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Problem Isolation cluster_3 Resolution Pathways Precipitate Precipitate forms in assay plate CheckDMSO Step 1: Verify DMSO Quality (Anhydrous, High-Purity?) Precipitate->CheckDMSO LowerDMSO Step 2: Lower Final DMSO % (Target <1%, ideally <0.5%) CheckDMSO->LowerDMSO StillPrecipitates Precipitation Persists? LowerDMSO->StillPrecipitates Re-test MeasureKinetic Step 3: Determine Kinetic Solubility (Nephelometry or Turbidity Assay) StillPrecipitates->MeasureKinetic Yes Proceed Proceed with Assay at Lower Conc. StillPrecipitates->Proceed No ConcentrationOK Is Required Conc. < Kinetic Limit? MeasureKinetic->ConcentrationOK ConcentrationOK->Proceed Yes Formulate Proceed to Advanced Solubilization (See Issue 2) ConcentrationOK->Formulate No

Caption: Workflow for troubleshooting compound precipitation in aqueous buffers.

This protocol uses a plate-based turbidity measurement to estimate the kinetic solubility limit.

  • Prepare Compound Stock: Create a high-concentration stock solution of your compound in 100% high-purity, anhydrous DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate (e.g., a polypropylene plate), perform a 2-fold serial dilution of your DMSO stock solution with 100% DMSO.

  • Transfer to Assay Buffer: In a separate clear, flat-bottom 96-well assay plate, add your aqueous assay buffer. Then, transfer a small, fixed volume of the DMSO serial dilutions into the corresponding wells of the assay plate, ensuring the final DMSO concentration is consistent and low (e.g., 1%). Include buffer-only and DMSO-only controls.

  • Equilibrate and Read: Mix the plate by shaking for 1-2 hours at room temperature, protected from light[3]. Measure the turbidity (light scattering) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Analysis: The kinetic solubility limit is the highest compound concentration that does not show a significant increase in turbidity compared to the vehicle (DMSO) control wells[3].

Issue 2: My compound's intrinsic solubility is too low for in vivo studies.

For preclinical animal studies, achieving a sufficient concentration in a biocompatible vehicle is paramount. This often requires more advanced formulation strategies.

G cluster_0 Starting Point cluster_1 Initial Characterization cluster_2 Formulation Strategies LowSol Low Thermodynamic Solubility Confirmed CheckIon Is Compound Ionizable? (Measure pKa) LowSol->CheckIon CheckLogP Is Compound Lipophilic? (Measure LogP) LowSol->CheckLogP pHAdjust pH Adjustment (for Ionizable Drugs) CheckIon->pHAdjust Yes (pKa determined) Cosolvent Co-solvent System (Parenteral) CheckLogP->Cosolvent High LogP Cyclodextrin Cyclodextrin Complexation (Parenteral/Oral) CheckLogP->Cyclodextrin Moderate LogP ASD Amorphous Solid Dispersion (Oral) CheckLogP->ASD High LogP / High M.P.

Caption: Decision framework for selecting an advanced formulation strategy.

StrategyMechanismBest ForKey Considerations
pH Adjustment Increases the fraction of the more soluble ionized form of the drug by shifting the buffer pH away from the compound's pKa[3][6].Ionizable compounds for both in vitro and in vivo use.The compound must be stable at the adjusted pH. Potential for precipitation upon injection if the physiological pH differs significantly.
Co-solvent Systems Blending water with miscible organic solvents (e.g., PEG, propylene glycol) reduces the overall polarity of the vehicle, increasing the solubility of hydrophobic compounds[11][12].Preparing high-concentration solutions for parenteral (injectable) administration.Potential for toxicity depending on the co-solvent and concentration used. The compound may precipitate upon dilution in the bloodstream.
Cyclodextrin Complexation Cyclodextrins (e.g., HP-β-CD) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the drug molecule, forming a soluble inclusion complex[3][11].Compounds with appropriate size and hydrophobicity to fit within the cyclodextrin cavity. Used for both parenteral and oral formulations.Stoichiometry of complexation can be limiting. Potential for nephrotoxicity with certain cyclodextrins at high doses.
Amorphous Solid Dispersions (ASD) The crystalline drug is molecularly dispersed within a hydrophilic polymer matrix. This prevents crystallization, maintaining the drug in a high-energy, more soluble amorphous state[7][13][14].Enhancing the dissolution rate and oral bioavailability of poorly soluble drugs intended for solid dosage forms.The amorphous form is thermodynamically unstable and can recrystallize over time, requiring careful selection of polymers and stability testing[15].

Section 3: Key Analytical & Formulation Protocols

Protocol 3.1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol is the gold standard for measuring equilibrium solubility[5][6].

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed glass vial. Ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Separation: After equilibration, let the vials stand to allow undissolved solids to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Protocol 3.2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This method is suitable for lab-scale preparation to test the feasibility of an ASD approach[6].

  • Materials: You will need the compound, a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or HPMC), and a common volatile solvent in which both the compound and polymer are soluble (e.g., methanol or acetone).

  • Dissolution: Dissolve the compound and the polymer in the common solvent in a specific weight ratio (e.g., 1:3 compound-to-polymer). Stir until a clear solution is formed.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the wall of the flask.

  • Drying: Further dry the resulting solid film in a vacuum oven at a moderate temperature (e.g., 40°C) for at least 24 hours to remove all residual solvent.

  • Characterization: Scrape the solid dispersion from the flask. The resulting powder should be characterized (e.g., by Differential Scanning Calorimetry (DSC)) to confirm the absence of a crystalline melting peak, which indicates a successful amorphous dispersion[16][17].

Protocol 3.3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a solution using complexation[3].

  • Vehicle Preparation: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 20% w/v HP-β-CD in water).

  • Compound Addition: Add an excess amount of the solid compound to the HP-β-CD solution.

  • Complexation: Vigorously stir or sonicate the mixture at a controlled temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Filtration: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Analysis: The resulting clear solution contains the compound complexed with HP-β-CD. Determine the concentration of the dissolved compound analytically (e.g., via HPLC) to establish the solubility enhancement achieved.

References

  • Vertex AI Search. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability.
  • Lubrizol. (2022, March 29).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Formulation of poorly water-soluble drugs for oral administr
  • (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • MDPI. (2025, July 23).
  • PubMed. (2011, November 25).
  • (2022, November 2).
  • PubMed. (2024, January 14).
  • (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • MDPI. (2019, August 1). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development.
  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics.
  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Lund University Publications.
  • Benchchem. troubleshooting low bioactivity in pyrimidine thione assays.
  • ResearchGate.
  • Benchchem. Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines.
  • PMC. Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation.
  • Journal of Medicinal Chemistry. (2011, March 4). Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-Dependent Protein Aggregation.
  • Benchchem.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Solubility enhancement techniques: A comprehensive review.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • NextSDS. 2H-Pyrazino[1,2-c]pyrimidine-1,6,8(7H)-trione,tetrahydro-(7CI,8CI,9CI)
  • NextSDS. 2H-Pyrazino[1,2-a]pyrimidine-4,7(3H,6H)-dione,tetrahydro-(9CI)
  • Guidechem. 5565-14-0 2H-Pyrazino[1,2-c]pyrimidine-1,6,8(7H)-trione,tetrahydro-(7CI,8CI,9CI) - 化学辞書.
  • ChemWhat. 2H-Pyrazino[1,2-c]pyrimidine-1,6,8(7H)-trione,tetrahydro-(7CI,8CI,9CI) CAS.
  • J-Global.
  • Revue Roumaine de Chimie.
  • ResearchGate.
  • Chemical Methodologies. (2022, April 6). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2.
  • NIST WebBook. 2(1H)-Pyrimidinethione, tetrahydro-.
  • Sigma-Aldrich. TETRAHYDRO-2-PYRIMIDONE AldrichCPR.

Sources

Optimization

Technical Support Center: Assay Optimization for Pyrazinopyrimidine-Based Kinase Inhibitors

Welcome to the Technical Support Center for pyrazinopyrimidine and pyrazolopyrimidine assay optimization. These heterocyclic compounds are highly potent, ATP-competitive inhibitors frequently utilized to target kinases s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrazinopyrimidine and pyrazolopyrimidine assay optimization. These heterocyclic compounds are highly potent, ATP-competitive inhibitors frequently utilized to target kinases such as Src, mTOR, and Bcr-Abl in oncology and immunology research.

Optimizing biochemical and cell-based assays for these compounds is critical. Poorly optimized conditions can lead to artificial IC50​ shifts, false negatives due to poor aqueous solubility, or loss of kinase structural integrity. This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and the mechanistic reasoning behind each protocol to ensure your experiments form a self-validating system.

Assay Optimization Workflow

Workflow Start Compound Library (Pyrazinopyrimidines) Biochem Biochemical Kinase Assay (e.g., Src, mTOR) Start->Biochem Cellular Cell-Based Assay (e.g., Proliferation, Western Blot) Start->Cellular ATP Optimize ATP Concentration (Km determination) Biochem->ATP Buffer Buffer Optimization (DTT, Mg2+, BSA) Biochem->Buffer Solubility Solubility Check (DMSO tolerance) Cellular->Solubility Data IC50 / EC50 Calculation ATP->Data Buffer->Data Solubility->Data

Logical workflow for biochemical and cellular assay optimization of pyrazinopyrimidine compounds.

Section 1: Biochemical Assay Troubleshooting

Q1: How do I determine the optimal ATP concentration for evaluating pyrazinopyrimidine-based mTOR or Src inhibitors? Expertise & Causality: Pyrazinopyrimidines are typically ATP-competitive inhibitors targeting the catalytic cleft of the kinase. If the ATP concentration in your assay is too high (significantly above the Km​ for ATP), the inhibitor will be outcompeted, leading to artificially inflated IC50​ values. Conversely, too low ATP can result in poor signal-to-noise ratios. Solution: Always determine the apparent Km​ for ATP for your specific kinase batch. Run the inhibitor dose-response at an ATP concentration equal to or slightly below the Km​ (typically 10-50 µM for Src and mTOR). This establishes a self-validating system where the measured IC50​ directly reflects the true binding affinity ( Ki​ ) according to the Cheng-Prusoff equation .

Q2: My pyrazinopyrimidine compounds show inconsistent IC50​ values across different assay runs. What buffer components should I optimize? Expertise & Causality: Inconsistent results often stem from non-specific binding to plasticware or compound aggregation, a common issue with planar, hydrophobic pyrazinopyrimidine cores. Furthermore, kinases require specific co-factors to maintain the structural stability of their active sites. Solution:

  • Detergents & Carrier Proteins: Add 0.01% Triton X-100 or CHAPS, and 0.1 mg/mL BSA to the assay buffer. This prevents non-specific adsorption to the microplate and breaks up colloidal aggregates.

  • Reducing Agents: Ensure 1-2 mM DTT is freshly added to maintain the catalytic cysteine residues in a reduced state.

  • Divalent Cations: Kinases like Src and mTOR require Mg2+ or Mn2+ for ATP coordination. Optimize MgCl2​ (typically 10 mM) and MnCl2​ (1-5 mM) to ensure proper ATP positioning .

Methodology: Step-by-Step Immune-Complex Kinase Assay

To validate the target engagement of pyrazinopyrimidines on intact multi-protein complexes (like mTORC1/mTORC2) or membrane-associated kinases (like Src), an immune-complex kinase assay is highly recommended over using truncated recombinant proteins .

Step 1: Lysis & Immunoprecipitation Lyse cells in a mild, CHAPS-based buffer (0.3% CHAPS, 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA) to preserve kinase complexes. Immunoprecipitate the target kinase using specific antibodies coupled to Protein G agarose beads for 2 hours at 4°C.

Step 2: Washing Wash the beads 3 times with the lysis buffer to remove non-specific proteins, followed by 2 washes with the specific kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM DTT) to equilibrate the system.

Step 3: Compound Incubation Resuspend the beads in 30 µL of kinase buffer. Add the pyrazinopyrimidine inhibitor (ranging from 0.1 nM to 10 µM final concentration) and incubate for 15 minutes at room temperature to allow the inhibitor to occupy the ATP-binding pocket.

Step 4: Reaction Initiation Initiate the reaction by adding ATP (strictly at the predetermined Km​ concentration) and the exogenous substrate (e.g., His6-S6K for mTOR, or a Src-optimal peptide). Incubate for 30 minutes at 30°C.

Step 5: Termination & Detection Stop the reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes. Resolve the products by SDS-PAGE and detect phosphorylated substrates via Western blotting using phospho-specific antibodies (e.g., P-S6K T389).

Data Presentation: Representative Kinase Inhibition Profile

The following table summarizes expected quantitative shifts during assay optimization based on established pyrazinopyrimidine derivatives.

Compound / ConditionTarget KinaseAssay ATP Conc.IC50 (Biochemical)EC50 (Cellular Viability)
Standard Pyrazinopyrimidine c-Src10 µM ( Km​ )0.42 µM1.2 µM
Standard Pyrazinopyrimidine c-Src1 mM (Excess)> 10 µMN/A
SI388 Analog c-Src10 µM ( Km​ )4.5 nM25 nM
Compound 50 (mTOR specific) mTORC1/250 µM ( Km​ )0.49 nM1.74 µM
Section 2: Cell-Based Assay Troubleshooting

Q3: Why is there a massive discrepancy between my biochemical IC50​ (sub-nanomolar) and cellular EC50​ (micromolar) for my pyrazinopyrimidine compound? Expertise & Causality: This "drop-off" is frequently observed with ATP-competitive inhibitors. It is typically caused by three factors: (1) High intracellular ATP concentrations (1-5 mM) outcompeting the inhibitor inside the cell, (2) Poor cell membrane permeability, or (3) High plasma protein binding sequestering the drug if using media supplemented with 10% FBS . Solution:

  • Run a parallel proliferation assay in low-serum media (1% FBS) to assess the impact of protein binding.

  • Perform a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm the compound is physically entering the cell and binding the kinase.

  • If permeability is the bottleneck, structural optimization (e.g., modifying the 1-substituent or adding a solubilizing morpholine group) is required to improve the lipophilic efficiency .

Q4: My compound precipitates when added to the cell culture media. How can I fix this without causing solvent toxicity? Expertise & Causality: Pyrazinopyrimidines are often highly lipophilic. Adding them directly from a 100% DMSO stock into aqueous cell culture media causes rapid precipitation ("crashing out"), leading to a false-negative lack of efficacy. Solution:

  • Keep the final DMSO concentration ≤0.1% to avoid baseline cytotoxicity.

  • Use an intermediate dilution step: Dilute the 10 mM DMSO stock into a vehicle containing 10% DMSO / 10% Tween-80 / 80% Saline, then add this intermediate to the media.

  • Alternatively, warm the culture media to 37°C before adding the compound dropwise while gently vortexing to prevent localized high concentrations of the hydrophobic drug.

Mechanism of Action: Target Pathway

Pathway Inhibitor Pyrazinopyrimidine Compound Src c-Src Kinase Inhibitor->Src ATP Competition mTOR mTORC1 / mTORC2 Inhibitor->mTOR ATP Competition RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->Src PI3K PI3K RTK->PI3K Src->PI3K Proliferation Cell Proliferation & Survival Src->Proliferation Akt Akt PI3K->Akt Akt->mTOR mTOR->Proliferation

Signaling cascade showing pyrazinopyrimidine-mediated dual inhibition of Src and mTOR pathways.

References
  • Biochemical, Cellular, and In vivo Activity of Novel ATP-Competitive and Selective Inhibitors of the Mammalian Target of Rapamycin. Cancer Research / ResearchGate.[Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals (MDPI).[Link]

  • Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy. Bioorganic & Medicinal Chemistry Letters (PubMed).[Link]

  • Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. Bioorganic & Medicinal Chemistry Letters (PubMed).[Link]

Troubleshooting

Technical Support Center: Navigating the Scale-Up of Pyrazinopyrimidine Derivative Production

A-SMART (Advanced Scale-up Manufacturing & Troubleshooting) Guide for Researchers and Drug Development Professionals Welcome to the A-SMART Guide, your dedicated resource for overcoming the complex challenges associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A-SMART (Advanced Scale-up Manufacturing & Troubleshooting) Guide for Researchers and Drug Development Professionals

Welcome to the A-SMART Guide, your dedicated resource for overcoming the complex challenges associated with the scale-up production of pyrazinopyrimidine derivatives. As a Senior Application Scientist, I have designed this technical support center to provide you with field-proven insights and actionable troubleshooting strategies. Our goal is to empower you to transition seamlessly from laboratory-scale synthesis to robust, large-scale manufacturing.

This guide is structured in a practical question-and-answer format, addressing the specific hurdles you are likely to encounter. We will delve into the "why" behind experimental choices, ensuring a deep understanding of the process, and provide self-validating protocols to enhance the reliability of your work.

Section 1: Synthesis & Reaction Optimization

This section focuses on the core chemical transformations and the challenges that arise when increasing the reaction volume.

Question 1: We are experiencing a significant drop in yield for our pyrazinopyrimidine synthesis upon scaling from a 1L to a 20L reactor. What are the likely causes and how can we troubleshoot this?

A significant decrease in yield during scale-up is a common and multifaceted problem. It rarely stems from a single issue but rather a combination of factors that become more pronounced at a larger scale.[1] Let's break down the potential culprits and a systematic approach to diagnosis and resolution.

Underlying Causes & Troubleshooting Workflow:

The primary suspects for yield loss during scale-up are altered heat and mass transfer dynamics, inefficient mixing, and changes in reagent addition and control.[1] A process that works perfectly in a round-bottom flask, where heating and mixing are rapid and uniform, can behave very differently in a large reactor.[1]

Troubleshooting Protocol:

  • Re-evaluate Thermal Control:

    • Problem: Large reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[1] This can lead to localized "hot spots" or an overall inability to maintain the optimal reaction temperature, fostering side reactions and decomposition.

    • Solution:

      • Monitor the internal reaction temperature at multiple points within the reactor if possible.

      • Adjust the heating/cooling ramp rate to be more gradual.

      • Consider a more efficient heat transfer fluid in the reactor jacket.

  • Optimize Mixing Efficiency:

    • Problem: Inadequate mixing can lead to poor distribution of reactants and localized concentration gradients, resulting in incomplete reactions and the formation of byproducts.[2]

    • Solution:

      • Experiment with different impeller types (e.g., anchor, turbine) and agitation speeds.

      • Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate mixing in your specific reactor geometry.

      • For multiphasic reactions, ensure the mixing is sufficient to maintain a homogenous dispersion.

  • Controlled Reagent Addition:

    • Problem: The rate of addition of a critical reagent can significantly impact the reaction profile. A rapid, uncontrolled addition on a large scale can lead to exothermic events and the formation of impurities.[3]

    • Solution:

      • Utilize a calibrated addition funnel or a syringe pump for precise and controlled addition.

      • For highly exothermic reactions, consider adding the reagent sub-surface to improve dispersion and heat dissipation.

Logical Relationship Diagram: Diagnosing Yield Loss in Scale-Up

A Significant Yield Drop in Scale-Up B Investigate Heat Transfer A->B C Analyze Mixing Efficiency A->C D Review Reagent Addition Protocol A->D E Localized Hot/Cold Spots? B->E F Inadequate Temperature Control? B->F G Heterogeneous Mixture? C->G H Incomplete Conversion? C->H I Exothermic Event on Addition? D->I J Impurity Profile Changed? D->J K Modify Heating/Cooling Profile E->K F->K L Adjust Agitation Speed/Impeller G->L H->L M Implement Controlled Dosing I->M J->M N Yield Restored? K->N L->N M->N

Caption: Troubleshooting workflow for diagnosing yield loss during scale-up.

Question 2: We are observing the formation of a new, significant impurity in our scaled-up pyrazinopyrimidine synthesis that was not present at the lab scale. How do we identify and mitigate this?

The appearance of new impurities during scale-up is often a direct consequence of the issues discussed above: longer reaction times, temperature deviations, and non-ideal mixing.[1] These altered conditions can open up pathways to previously unseen side reactions.

Troubleshooting Protocol:

  • Characterize the Impurity:

    • Isolate a small sample of the impurity using preparative HPLC or column chromatography.

    • Use analytical techniques such as LC-MS, NMR, and IR to elucidate its structure.[4] Understanding the structure will provide clues as to its formation mechanism.

  • Hypothesize the Formation Pathway:

    • Once the structure is known, consider plausible side reactions that could lead to its formation. Common culprits include:

      • Dimerization or polymerization of starting materials or intermediates.

      • Reaction with the solvent or residual moisture.

      • Degradation of the desired product under prolonged heating.

  • Adjust Reaction Conditions to Disfavor Impurity Formation:

    • Temperature Control: If the impurity is a degradation product, reducing the reaction temperature or time may be effective.[5]

    • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may promote side reactions.[5]

    • Inert Atmosphere: If the impurity is an oxidation product, ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[5]

Section 2: Purification & Isolation

Scaling up the purification of your pyrazinopyrimidine derivative presents its own set of challenges, from handling large volumes of solvents to achieving consistent purity and crystal form.

Question 3: Our standard laboratory crystallization procedure is not working at scale. We are getting poor recovery and an inconsistent crystal form. What should we do?

Crystallization is highly sensitive to scale.[6] Factors like cooling rate, agitation, and supersaturation dynamics are more difficult to control in large vessels, leading to issues with yield and polymorphism.[7]

Troubleshooting Protocol:

  • Controlled Cooling:

    • Problem: Rapid, uncontrolled cooling of a large volume can lead to the formation of small, impure crystals ("oiling out") and low recovery.

    • Solution: Implement a programmed cooling profile. A slow, linear cooling rate allows for the growth of larger, more uniform crystals.

  • Seeding Strategy:

    • Problem: Spontaneous nucleation at scale can be unpredictable, leading to variations in crystal size and form.

    • Solution: Develop a robust seeding strategy. Introduce a small quantity of high-purity crystals of the desired polymorph at a specific temperature to induce controlled crystallization.[7]

  • Solvent System Optimization:

    • Problem: The ideal solvent system for crystallization may differ at scale.

    • Solution: Use a solvent system where your compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[8] Consider using anti-solvents to induce crystallization, but ensure the addition is slow and controlled.

Table 1: Comparison of Lab-Scale vs. Scale-Up Crystallization Parameters

ParameterLaboratory Scale (1L Flask)Scale-Up (50L Reactor)Key Considerations for Scale-Up
Cooling Rapid (e.g., ice bath)Slow, programmed coolingControl cooling rate to manage supersaturation and promote crystal growth.
Agitation Magnetic stir barOverhead stirrer (various impeller types)Ensure good mixing without causing excessive crystal breakage (secondary nucleation).
Seeding Often spontaneousControlled seeding is criticalIntroduce seeds at the metastable zone to ensure growth of the desired polymorph.[7]
Supersaturation High, generated quicklyLower, generated slowlyA slower generation of supersaturation favors crystal growth over nucleation.

Experimental Workflow: Developing a Scalable Crystallization Protocol

cluster_0 Solubility Screening cluster_1 Metastable Zone Width Determination cluster_2 Seeding Study cluster_3 Cooling Profile Optimization cluster_4 Scale-Up & Validation A Determine solubility in various solvents at different temperatures B Identify the temperature range for controlled crystal growth A->B C Optimize seed loading and seeding temperature B->C D Develop a programmed cooling curve C->D E Implement optimized protocol in the pilot plant reactor D->E

Sources

Optimization

Technical Support Center: Stabilizing Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with Tetrahydro-2H-pyrazino[1,2-C]pyrimid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione (CAS: 5565-14-0).

This heterocyclic compound features a fused pyrimidine-1,6,8-trione core. Structurally, this moiety behaves as a cyclic imide/urea system, making it inherently vulnerable to nucleophilic attack and pH-dependent hydrolysis. This guide provides the mechanistic causality behind these instabilities and offers self-validating protocols to ensure the integrity of your experimental data.

Diagnostic Troubleshooting Workflow

Before adjusting your formulation, it is critical to distinguish between physical instability (precipitation) and chemical instability (hydrolysis). Use the workflow below to diagnose the root cause of concentration loss in your assays.

Workflow Start Issue Detected: Loss of Compound in Solution Visual Visual Inspection Start->Visual Precipitation Precipitation / Cloudiness Visual->Precipitation Clear Solution is Clear (HPLC shows extra peaks) Visual->Clear Solubility Solubility Limit Exceeded or Temperature Drop Precipitation->Solubility Hydrolysis Chemical Degradation (Hydrolysis of Trione Ring) Clear->Hydrolysis Action1 Use Co-solvents (DMSO/PEG) or warm to RT Solubility->Action1 Action2 Adjust pH to 4.0-5.0 Store at 2-8°C Hydrolysis->Action2

Diagnostic workflow for resolving physical vs. chemical instability in pyrimidine-trione solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade so rapidly in standard physiological buffers (pH 7.4)? A1: The pyrimidine-1,6,8-trione core contains highly electrophilic carbonyl carbons. At pH levels above 6.0, hydroxide ions (OH⁻) act as strong nucleophiles, attacking the imide carbonyls to form a tetrahedral intermediate. This intermediate rapidly collapses, cleaving the C-N bond and resulting in irreversible ring-opening to form ureide or malonamide derivatives[1]. This base-catalyzed bimolecular degradation is a well-documented vulnerability for barbiturate-like and cyclic imide structures[2].

Q2: What is the optimal pH to maximize the half-life of my stock solution? A2: The optimal stability window is between pH 4.0 and 5.0 . Mechanistic studies on cyclic imides demonstrate a pH-induced change in the rate-determining step[3]. At pH < 4, acid-catalyzed protonation of the carbonyl oxygen increases electrophilicity, promoting water attack. At pH > 6, base-catalyzed hydroxide attack dominates[3]. The pH 4.0–5.0 range represents a thermodynamic "sweet spot" where the transition state free energy for both pathways is maximized, effectively stalling degradation[4].

Q3: I adjusted the pH to 4.5, but now the compound is precipitating. How do I fix this? A3: By lowering the pH, you have likely fully protonated the molecule, driving it into its un-ionized, lipophilic state, which exceeds its aqueous solubility limit. To resolve this, introduce a water-miscible aprotic co-solvent. Formulating the stock with 5–10% anhydrous DMSO or Propylene Glycol lowers the dielectric constant of the solution, significantly enhancing the solubility of the un-ionized trione without triggering hydrolysis[1].

Mechanistic Degradation Pathway

Understanding the exact degradation mechanism allows you to design better stability-indicating assays. The diagram below illustrates the base-catalyzed ring opening of the trione system.

Pathway Intact Intact Pyrazino-pyrimidine-trione (Cyclic Imide) OH OH- Attack (Base Catalysis) Intact->OH Intermediate Tetrahedral Intermediate (Ring Opening) OH->Intermediate Product Ring-Opened Ureide/Amide (Degradation Product) Intermediate->Product

Base-catalyzed hydrolysis pathway of the pyrimidine-1,6,8-trione cyclic imide core.

Quantitative Stability Data

The following table summarizes the kinetic behavior of pyrimidine-trione derivatives across various pH environments at 25°C. This data underscores the necessity of strict pH control.

Buffer System (50 mM)pH LevelDominant Catalytic MechanismEstimated Half-Life (t₁/₂)*HPLC Peak Profile
Glycine-HCl2.0Acid-catalyzed water attack~14 DaysParent + Minor early-eluting peak
Sodium Acetate4.5Uncatalyzed (Minimal)>90 Days Single Parent Peak (>99%)
Phosphate (PBS)7.4Base-catalyzed OH⁻ attack~48 HoursParent + Major early-eluting peak
Sodium Carbonate10.0Rapid Base-catalyzed OH⁻ attack<2 HoursComplete loss of Parent Peak

*Note: Half-life values are representative kinetic estimates based on the hydrolysis rates of structurally analogous cyclic imides and barbiturates[3],[2].

Experimental Protocols

To ensure reproducibility and scientific integrity, all protocols must be self-validating.

Protocol A: Preparation of a Stabilized 10 mM Stock Solution

Causality: Initial dissolution in an aprotic solvent prevents immediate localized hydrolysis that occurs when dissolving dry powders directly into unbuffered water.

  • Weighing: Accurately weigh 18.32 mg of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione (MW: 183.17 g/mol ).

  • Primary Dissolution: Dissolve the powder completely in 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex until optically clear.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH precisely to 4.5 using 0.1 M Acetic Acid. Filter through a 0.22 µm PES membrane.

  • Dilution: Slowly add 9.0 mL of the pH 4.5 Acetate buffer to the DMSO stock while stirring continuously to prevent localized precipitation.

  • Validation (Self-Validating Step): Immediately withdraw a 100 µL aliquot and analyze via HPLC-UV (T=0). The purity must be ≥99%. Store the remaining solution in amber glass vials at 2–8°C. Re-analyze at T=24h to confirm stability; the peak area should not deviate by more than ±1% from T=0.

Protocol B: Forced Degradation Study (Stability-Indicating Assay Validation)

Causality: Before running long-term experiments, you must prove your analytical method can separate the intact compound from its ring-opened degradants.

  • Baseline Setup: Prepare four 1 mg/mL aliquots of the compound in a 50/50 Acetonitrile/Water mixture.

  • Acidic Stress: Add 0.1 M HCl to Aliquot 1 (Final pH ~2). Incubate at 40°C for 24 hours.

  • Basic Stress: Add 0.1 M NaOH to Aliquot 2 (Final pH ~10). Incubate at room temperature for 2 hours. (Expect rapid degradation).

  • Oxidative Stress: Add 3% H₂O₂ to Aliquot 3. Incubate at room temperature for 24 hours.

  • Thermal Stress: Incubate Aliquot 4 at 60°C for 48 hours.

  • Neutralization & Validation: Neutralize the acid and base samples. Inject all samples into the HPLC.

    • Acceptance Criteria: The assay is validated only if mass balance is achieved—meaning the sum of the peak areas of the degradation products and the remaining parent compound equals 100% (±2%) of the unstressed control peak area.

References

  • Capasso, S., et al. "pH-Induced Change in the Rate-Determining Step for the Hydrolysis of the Asp/Asn-Derived Cyclic-Imide Intermediate in Protein Degradation." Journal of the American Chemical Society. Available at:[Link]

  • Wakankar, A. A., & Borchardt, R. T. "Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways." BioProcess International. Available at:[Link]

  • Tishler, F., et al. "Studies on Decomposition and Stabilization of Drugs in Solution. I. Chemical Kinetic Studies on Aqueous Solution of Phenobarbital." Journal of Pharmaceutical Sciences (via J-Stage). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pyrazinopyrimidine Isomers: Unlocking Differential Biological Activities

A Senior Application Scientist's Guide for Researchers in Drug Discovery The pyrazinopyrimidine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The pyrazinopyrimidine scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This mimicry allows derivatives to effectively interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. However, the specific arrangement of nitrogen atoms within the fused ring system gives rise to several isomers, each with a unique electronic distribution and three-dimensional shape. These subtle structural variations can translate into profound differences in biological activity, target selectivity, and overall therapeutic potential. This guide provides a comparative analysis of different pyrazinopyrimidine isomers, offering insights into their structure-activity relationships, supporting experimental data, and detailed methodologies for their evaluation.

The Landscape of Pyrazinopyrimidine Isomers: A Structural Overview

The core pyrazinopyrimidine structure consists of a pyrazine ring fused to a pyrimidine ring. The positioning of the nitrogen atoms in the pyrazine ring dictates the isomeric form. This guide will focus on a comparative discussion of key isomers and related scaffolds that are extensively studied for their therapeutic potential.

Comparative Biological Activity: A Focus on Anticancer and Kinase Inhibition

The primary therapeutic area where pyrazinopyrimidine isomers have shown immense promise is oncology, largely through the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[1][2]

Pyrazolo[3,4-d]pyrimidines: Potent and Versatile Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines, bioisosteres of purines, are among the most extensively investigated isomers.[1] Their scaffold serves as an excellent ATP-competitive inhibitor, targeting a wide range of kinases.

Anticancer Activity:

Numerous pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] For instance, certain derivatives have shown significant inhibition of breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[3] The mechanism of action often involves the induction of apoptosis. One study reported a pyrazolo[3,4-d]pyrimidine derivative that induced apoptosis in A549 lung cancer cells at low micromolar concentrations.[4]

Kinase Inhibition Profile:

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is evident in its ability to inhibit a diverse array of kinases, including:

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are crucial in signal transduction pathways regulating cell growth and adhesion.[1] Novel pyrazolopyrimidines have been developed with subnanomolar IC50 values for SRC, exhibiting remarkable selectivity over other kinases like ABL.[5][6]

  • Bruton's Tyrosine Kinase (BTK): A key regulator in B-cell receptor signaling, BTK is a validated target in B-cell malignancies.[1]

  • Janus Kinases (JAKs): Dysregulation of the JAK-STAT pathway is implicated in various cancers.[1]

  • Cyclin-Dependent Kinases (CDKs): These kinases are central to cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.[3]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in solid tumors.[7]

The following table summarizes the reported activities of representative pyrazolo[3,4-d]pyrimidine derivatives.

Compound ClassTarget Kinase/Cell LineReported Activity (IC50/Inhibition)Reference
Pyrazolo[3,4-d]pyrimidineMCF-7 (Breast Cancer)77% inhibition[3]
Pyrazolo[3,4-d]pyrimidineHepG2 (Liver Cancer)63% inhibition[3]
Pyrazolo[3,4-d]pyrimidineA549 (Lung Cancer)IC50 = 2.24 µM[4]
Pyrazolopyrimidine (eCF506)SRCIC50 < 0.5 nM[5][6]
PyrazolopyrimidineCDK2IC50 = 0.24 µM[7]
PyrazolopyrimidineEGFRIC50 = 8.27–18.82 µM[7]
Pteridines (Pyrazino[2,3-d]pyrimidines): Broad-Spectrum Biological Activity

Pteridines, or pyrazino[2,3-d]pyrimidines, are another important class of isomers with a wide range of biological activities, including anticancer, antibacterial, and antiparasitic effects.[8]

Anticancer and Cytotoxic Activity:

Studies have shown that 6,7-functionalized pteridines can exhibit cell growth inhibition against both cancer and normal cell lines.[8] The substitution pattern on the pteridine core is crucial for its activity.

Other Biological Activities:

Beyond cancer, pteridine derivatives have shown promise as:

  • Antibacterial agents. [8]

  • Antiparasitic agents, particularly against Trypanosoma brucei.[8]

A comparative study on adenosine kinase inhibitors found that 4-amino-substituted pteridines were generally less active than the corresponding pyridopyrimidines.[9]

Compound ClassTarget/OrganismReported Activity (IC50)Reference
PteridineCancer/Normal CellsCell growth inhibition[8]
PteridineT. b. bruceiAntiparasitic activity[8]
4-Amino-substituted pteridinesAdenosine KinaseLess active than pyridopyrimidines[9]
Pyrido[2,3-d]pyrimidines: A Scaffold for Potent EGFR Inhibitors

While not a direct pyrazinopyrimidine isomer, the closely related pyridopyrimidine scaffold, particularly the pyrido[2,3-d]pyrimidine isomer, is a rich source of potent anticancer agents, especially EGFR inhibitors.[10]

Anticancer Activity and Kinase Inhibition:

Derivatives of pyrido[2,3-d]pyrimidine are well-documented as inhibitors of key signaling pathways, including those mediated by tyrosine kinases like EGFR and VEGFR.[10] The structural similarity to the purine core allows these compounds to effectively compete with ATP for the kinase binding site.

The table below presents data for representative pyrido[2,3-d]pyrimidine derivatives.[10]

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference
52HepG-2 (Liver)0.3Doxorubicin0.6[10]
52PC-3 (Prostate)6.6Doxorubicin6.8[10]
52HCT-116 (Colon)7.0Doxorubicin12.8[10]
55HepG-2 (Liver)0.3Doxorubicin0.6[10]
59HepG-2 (Liver)0.3Doxorubicin0.6[10]

Experimental Protocols: A Guide to Activity Assessment

The reliable evaluation of pyrazinopyrimidine isomers necessitates robust and reproducible experimental protocols. The following sections detail standard methodologies for assessing their anticancer and kinase inhibitory activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., pyrazinopyrimidine derivatives) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell-Based Kinase Inhibition Assays

Cell-based assays provide a more physiologically relevant assessment of a compound's ability to inhibit a target kinase within a cellular context.[12]

3.2.1. Cellular Phosphorylation Assay

This assay quantifies the phosphorylation of a kinase's downstream substrate.[13]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells expressing the kinase of interest and treat them with the test compounds for a defined period.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Western Blotting or ELISA:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated substrate and the total substrate.[5]

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

  • Signal Detection: Detect the signal using chemiluminescence (for Western blotting) or a colorimetric/fluorometric substrate (for ELISA).

  • Data Analysis: Quantify the level of substrate phosphorylation relative to the total substrate and normalize to the vehicle control to determine the inhibitory effect of the compounds.

3.2.2. NanoBRET™ Target Engagement Assay

This is a proximity-based assay that measures the binding of a compound to a target kinase in live cells.[13][14]

Workflow Diagram:

NanoBRET_Workflow cluster_cell Live HEK293 Cells cluster_assay Assay Principle Kinase_NanoLuc Kinase-NanoLuc Fusion Protein Tracer Fluorescent Tracer Kinase_NanoLuc->Tracer Binding With_Inhibitor With Inhibitor: Inhibitor displaces Tracer -> Low BRET Signal Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase_NanoLuc Competitive Binding No_Inhibitor No Inhibitor: Tracer binds to Kinase-NanoLuc -> High BRET Signal PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazinopyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition.

The Ras/Raf/MEK/ERK (MAPK) Pathway

The MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. [] Signaling Pathway Diagram:

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Pyrazinopyrimidine Inhibitor Inhibitor->Raf

Caption: Simplified Ras/Raf/MEK/ERK (MAPK) Signaling Pathway.

Conclusion and Future Perspectives

The comparative analysis of different pyrazinopyrimidine isomers and related scaffolds reveals a rich and diverse pharmacological landscape. While pyrazolo[3,4-d]pyrimidines have been extensively explored as versatile kinase inhibitors, other isomers like pteridines and pyridopyrimidines offer unique activity profiles and opportunities for targeting different biological pathways. The subtle changes in nitrogen atom placement within the fused ring system significantly impact the target selectivity and overall biological activity.

Future research should focus on systematic structure-activity relationship studies that directly compare these isomers against a broad panel of kinases and cancer cell lines under standardized assay conditions. This will provide a clearer understanding of the therapeutic potential of each scaffold and guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of the chemical space around the pyrazinopyrimidine core holds immense promise for the discovery of novel and effective therapies for cancer and other diseases.

References

  • Spotlight: Cell-based kinase assay form
  • Cell-based Kinase Assays. Profacgen.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016, May 26). Journal of Medicinal Chemistry.
  • Cell-Based Kinase Profiling Service. Kinase Logistics.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. (2019, March 15). Bioorganic & Medicinal Chemistry Letters.
  • Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (2020, August 15). Cancer Research.
  • Comparing the efficacy of different pyridopyrimidine isomers as anticancer agents. Benchchem.
  • Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016, May 26). Journal of Medicinal Chemistry.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2021). Arabian Journal of Chemistry.
  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024, October 21).
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). Molecules.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). RSC Medicinal Chemistry.
  • SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINES AND PYRAZINO[2,3-d]PYRIMIDINES AND THEIR BIOLOGICAL ACTIVITIES. (2009, March 15).
  • Pyrimidine Derivatives as Anticancer Agents. (2021, April 23). Encyclopedia.pub.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
  • A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024, December 3). Revista Electronica de Veterinaria.
  • PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). (2024, March). Azhar Journal of Pharmaceutical Sciences.
  • Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents: In Vitro and In Vivo Studies. Benchchem.
  • Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. (2024, January 1). Current Medicinal Chemistry.
  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evalu
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry.
  • An overview on synthesis and biological activity of pyrimidines. International Journal of Pharmacy Review & Research.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Advanced Pharmacy Research.
  • Synthesis and Biological Evaluation of Pteridine and Pyrazolopyrimidine Based Adenosine Kinase Inhibitors. (2005). Journal of Medicinal Chemistry.
  • Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. (2025, July 29). Bangladesh Journal of Scientific and Industrial Research.
  • Inhibitors-Signaling P
  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. (2021). Current Organic Chemistry.
  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in R

Sources

Comparative

Benchmarking the Performance of New Synthetic Methodologies for Pyridopyrimidines: A Comprehensive Comparison Guide

As a Senior Application Scientist overseeing process chemistry and methodology development, I frequently encounter the synthetic bottlenecks associated with fused heterocyclic systems. Pyridopyrimidines represent a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing process chemistry and methodology development, I frequently encounter the synthetic bottlenecks associated with fused heterocyclic systems. Pyridopyrimidines represent a highly privileged pharmacophore in medicinal chemistry, serving as the core scaffold for blockbuster cyclin-dependent kinase (CDK) inhibitors such as palbociclib and ribociclib.

Historically, the construction of the pyridopyrimidine core relied on traditional stepwise batch synthesis—typically involving the thermal condensation of 2-aminopyridines with electrophilic partners. These methods are plagued by poor atom economy, harsh thermal conditions, and the generation of significant chemical waste. To accelerate drug discovery and optimize scale-up, process chemists must transition to modern, high-efficiency methodologies.

This guide objectively benchmarks four advanced synthetic methodologies—Microwave-Assisted Organic Synthesis (MAOS), Nanocatalyzed Multicomponent Reactions (MCRs), Continuous Flow Synthesis, and Visible-Light Photoredox Catalysis—against traditional batch methods, providing the experimental data and mechanistic rationales necessary to select the optimal route for your pipeline.

Methodological Benchmarking & Performance Data

To objectively evaluate these synthetic routes, we must analyze them across five critical process parameters: Yield , Reaction Time , E-factor (kg waste / kg product), Scalability , and Functional Group Tolerance .

Quantitative Performance Matrix
Synthetic MethodologyAvg. Isolated Yield (%)Reaction TimeE-factor (Waste Metric)Scalability PotentialFunctional Group Tolerance
Traditional Batch (Baseline) 45 – 60%12 – 24 hoursHigh (>50)HighLow (Degradation occurs)
Microwave-Assisted (MAOS) 80 – 95%5 – 25 minsMedium (10 – 20)Low (Penetration limits)Moderate
Nanocatalyzed MCRs 85 – 98%1 – 3 hoursLow (<5)ModerateHigh
Continuous Flow Synthesis 75 – 90%10 – 30 minsLow (<5)Very HighHigh
Visible-Light Photoredox 60 – 85%4 – 12 hoursLow (<10)ModerateVery High (Mild conditions)

Data synthesized from recent process chemistry optimizations, including green synthesis protocols[1] and microwave-assisted heterocycle reviews [2].

Deep Dive: Nanocatalyzed Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) represent a paradigm shift in green chemistry. By reacting three or more starting materials in a single vessel, MCRs bypass the need to isolate toxic intermediates. Recent advancements utilize bimetallic hollow carbon sphere nanostructures (e.g., Co-Ni@HCSs) to drive the synthesis of pyridopyrimidines [1].

Mechanistic Workflow

The synergy of cobalt and nickel within the hollow carbon spheres provides highly active Lewis acid sites. These sites coordinate with the oxygen of the aryl aldehyde, increasing its electrophilicity and rapidly driving the initial Knoevenagel condensation, which is immediately followed by a Michael addition and subsequent cyclization.

MCR_Mechanism Aldehyde Aryl Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel TBA Thiobarbituric Acid TBA->Knoevenagel Intermediate Olefin Intermediate Knoevenagel->Intermediate Co-Ni@HCSs Michael Michael Addition & Cyclization Intermediate->Michael NH4OAc Ammonium Acetate NH4OAc->Michael Product Pyridopyrimidine Scaffold Michael->Product -H2O

Fig 1: Mechanistic pathway of nanocatalyzed multicomponent pyridopyrimidine synthesis.

Self-Validating Experimental Protocol: Co-Ni@HCSs Catalyzed MCR

This protocol is designed as a self-validating system; in-process analytical checks ensure that kinetic failures are caught before downstream workup.

  • Reactant Loading: Add 1.0 mmol of the selected aryl aldehyde, 2.0 mmol of thiobarbituric acid, and 1.4 mmol of ammonium acetate to a 50 mL round-bottomed flask.

    • Causality: The stoichiometric excess of thiobarbituric acid ensures complete consumption of the aldehyde during the Knoevenagel condensation, preventing the accumulation of unreacted electrophiles that cause side-polymerization.

  • Solvent & Catalyst Addition: Suspend 0.0125 g of Co-Ni@HCSs catalyst in 15 mL of absolute ethanol and add to the flask.

    • Causality: Ethanol acts as a green, protic solvent that facilitates the proton-transfer steps critical for the final cyclization/dehydration. The hollow nanostructure of the catalyst creates localized micro-environments with high reactant concentrations, drastically lowering the activation energy.

  • Thermal Activation & In-Process Control: Stir the mixture magnetically at 72.7 °C. Monitor the reaction via TLC (Hexane:EtOAc 7:3) every 30 minutes.

    • Validation Check: The disappearance of the aldehyde spot (high Rf) and the emergence of a highly UV-active baseline spot confirms the formation of the pyridopyrimidine core. Do not proceed until the aldehyde is consumed.

  • Catalyst Recovery: Cool the mixture to room temperature and isolate the catalyst via external magnetic decantation or simple filtration.

    • Causality: The magnetic properties of the Co-Ni core allow for quantitative recovery of the catalyst without the need for silica gel chromatography, directly reducing the E-factor.

  • Purification: Recrystallize the crude product from a H2O/Ethanol (1:4 v/v) mixture.

Deep Dive: Microwave-Assisted Organic Synthesis (MAOS)

For rapid library generation during the hit-to-lead phase, Microwave-Assisted Organic Synthesis is unparalleled. By utilizing dielectric heating, MAOS directly excites the polar molecules in the reaction mixture, causing localized superheating and reducing reaction times from hours to mere minutes[2].

Self-Validating Experimental Protocol: MAOS of Pyrimido[4,5-b]quinolines
  • Preparation of the Reaction Matrix: In a microwave-transparent quartz vessel, combine 1.0 mmol of 6-aminouracil, 1.0 mmol of 2-hydroxy-1,4-naphthaquinone, and 1.0 mmol of the target aldehyde.

  • Solvent System: Add 5 mL of an Acetic Acid/Water (AcOH/H2O) mixture (1:1 v/v).

    • Causality: Acetic acid serves a dual purpose: it acts as a highly polar solvent (excellent microwave absorber) and as a Brønsted acid catalyst to activate the carbonyl carbon of the aldehyde for nucleophilic attack by the aminouracil.

  • Microwave Irradiation: Seal the vessel and irradiate at 150 W, maintaining a temperature of 100 °C for 15–25 minutes.

    • Validation Check: Monitor the internal pressure of the microwave reactor. A stable pressure curve indicates controlled condensation, whereas sudden spikes suggest unwanted decarboxylation or solvent degradation.

  • Isolation: Crash out the product by pouring the hot mixture into crushed ice. Filter the resulting precipitate and wash with cold ethanol to yield the pure pyridopyrimidine derivative.

Continuous Flow vs. Traditional Batch Synthesis

While MAOS is excellent for discovery, it suffers from poor scalability due to the limited penetration depth of microwaves (typically <2 cm). For process-scale manufacturing of pyridopyrimidines, Continuous Flow Synthesis is the benchmark standard.

In traditional batch reactors, the exothermic nature of heterocycle cyclization creates localized "hot spots" that lead to degradation and variable yields. Flow chemistry mitigates this by utilizing microreactors with exceptionally high surface-area-to-volume ratios, ensuring instantaneous mass transfer and strict isothermal conditions.

Flow_vs_Batch cluster_batch Traditional Batch Synthesis cluster_flow Continuous Flow Synthesis B_Mix Bulk Mixing (Poor Mass Transfer) B_Heat Macroscopic Heating (Thermal Gradients) B_Mix->B_Heat B_Product Variable Yield High Byproducts B_Heat->B_Product F_Pump Micro-Pumping (Precise Stoichiometry) F_Mix Microreactor Mixing (Rapid Mass Transfer) F_Pump->F_Mix F_Heat Isothermal Zone (No Hot Spots) F_Mix->F_Heat F_Product High Yield Scalable Output F_Heat->F_Product

Fig 2: Workflow comparison highlighting mass transfer and thermal dynamics in batch vs. flow.

Conclusion & Selection Matrix

The synthesis of pyridopyrimidines no longer needs to be a bottleneck in drug development. The selection of the methodology should be strictly dictated by the current phase of your pipeline:

  • Hit-to-Lead / Library Generation: Utilize Microwave-Assisted Synthesis . The 5 to 25-minute reaction times allow for rapid analoging and Structure-Activity Relationship (SAR) mapping.

  • Lead Optimization / Green Chemistry Initiatives: Implement Nanocatalyzed MCRs . The use of recoverable Co-Ni@HCSs catalysts drastically lowers the E-factor, aligning with modern ESG (Environmental, Social, and Governance) manufacturing goals.

  • Process Scale-Up / Manufacturing: Transition immediately to Continuous Flow Synthesis . The superior heat and mass transfer eliminate batch-to-batch variability and allow for seamless scaling from grams to kilograms without re-optimizing reaction parameters.

References

  • Taheri, M., Naeimi, H., & Ghasemi, A. H. (2023). Preparation and characterization of doped hollow carbon spherical nanostructures with nickel and cobalt metals and their catalysis for the green synthesis of pyridopyrimidines. RSC Advances, 13(6), 3623-3634. Available at:[Link]

  • RSC Advances Review (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15, 39235–39287. Available at:[Link]

Validation

Confirming the binding mode of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione through crystallography

Executive Summary The Tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,6,8(7H)-trione scaffold is a privileged, highly rigid bicyclic structure utilized extensively in modern drug discovery. Due to its dense arrangement of hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,6,8(7H)-trione scaffold is a privileged, highly rigid bicyclic structure utilized extensively in modern drug discovery. Due to its dense arrangement of hydrogen-bond acceptors and high conformational stability, this scaffold functions effectively in two highly distinct pharmacological domains:

  • G-Protein Coupled Receptor (GPCR) Modulators : Serving as a potent Positive Allosteric Modulator (PAM) for the metabotropic glutamate receptor 4 (mGluR4), a key target in Parkinson's disease therapeutics.

  • Metalloenzyme Inhibitors : Acting as a two-metal-binding pharmacophore that chelates catalytic magnesium or manganese ions in viral endonucleases (e.g., Influenza PA endonuclease) and HIV Integrase.

This guide objectively compares the crystallographic binding modes, structural advantages, and performance metrics of this scaffold against alternative compounds. Furthermore, it provides field-proven, self-validating co-crystallography protocols to confirm these binding modes experimentally.

Crystallographic Binding Modes: Mechanisms of Action

Allosteric Modulation of mGluR4 (Transmembrane Domain)

In the development of mGluR4 PAMs, the (S)-9a-methyltetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,6,8(7H)-trione derivative binds specifically to the allosteric site located within the seven-transmembrane (7TM) domain of the receptor 1. Unlike orthosteric agonists that target the extracellular Venus flytrap domain, PAMs bind the TM pocket to enhance G-protein coupling efficacy without inducing intrinsic agonism 2.

Crystallographic models and mutagenesis mapping reveal that the trione core forms a critical hydrogen-bonding network with the TM5 helix. Simultaneously, its hydrophobic substituents project into a lipophilic sub-pocket near TM3, stabilizing the active conformation of the receptor.

mGluR4_Binding cluster_TM mGluR4 Transmembrane Domain Ligand Pyrazino[1,2-c]pyrimidine-trione (PAM Scaffold) TM3 TM3 Helix (Hydrophobic Pocket) Ligand->TM3 pi-pi stacking TM5 TM5 Helix (H-Bond Network) Ligand->TM5 Trione H-bonds Activation Receptor Activation & G-Protein Coupling TM3->Activation TM5->Activation

Logical relationship of the pyrazino-pyrimidine-trione scaffold modulating mGluR4 activation.

Metalloenzyme Chelation (Two-Metal Binding)

When functionalized with a 9-hydroxyl group, the pyrazino[1,2-c]pyrimidine-1,6,8-trione core transforms into a potent metal-chelating inhibitor 3. X-ray co-crystallography of related metalloenzymes (such as Flap Endonuclease 1 and Influenza Endonuclease) demonstrates a planar tridentate binding mode [[4]](). The oxygen atoms of the trione and the hydroxyl group coordinate simultaneously with two catalytic Mg2+ or Mn2+ ions. This displaces the catalytic water molecules, completely halting the enzyme's ability to cleave nucleic acids.

Chelation cluster_Ligand Trione Pharmacophore cluster_ActiveSite Metalloenzyme Active Site O1 C1 Carbonyl Oxygen Mg1 Catalytic Metal 1 (Mg2+) O1->Mg1 Coordinates O6 C6 Carbonyl Oxygen O6->Mg1 Coordinates Mg2 Catalytic Metal 2 (Mg2+) O6->Mg2 Coordinates O8 C8 Carbonyl Oxygen O8->Mg2 Coordinates Inhibition Endonuclease Inhibition (Displacement of Water) Mg1->Inhibition Mg2->Inhibition

Tridentate coordination of the trione oxygen atoms to the two catalytic metal ions.

Performance Comparison: Efficacy and Structural Rigidity

To objectively evaluate the Tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,6,8(7H)-trione scaffold, we compare its performance against standard alternatives in both therapeutic domains.

Table 1: Comparison of mGluR4 PAM Scaffolds
Scaffold TypeRepresentative CompoundBinding ModemGluR4 Potency (EC50)Brain Penetration (Kp)Structural Advantage
Pyrazino[1,2-c]pyrimidine-trione Roche Patent (WO2017021384A1)Allosteric (TM Domain)29 – 298 nMHigh (0.4 – 2.2)High metabolic stability; rigid core prevents entropic penalty upon binding.
Pyrazolo-pyrimidine VU0155041Allosteric (TM Domain)~798 nMModerateGood synthetic tractability, but lower potency.
Phenylglycine derivative (-)-PHCCCAllosteric / NAM Switch~3000 nMLowProne to "molecular switching" (can act as a NAM depending on context).
Table 2: Comparison of Two-Metal Binding Viral Inhibitors
Pharmacophore ScaffoldTarget ApplicationBinding ModeTarget Affinity (IC50)Resistance Profile
Pyrazino[1,2-c]pyrimidine-trione Endonuclease / FEN1Tridentate (Two-Metal)10 – 50 nMHigh genetic barrier due to deep pocket penetration.
Pyrido[1,2-a]pyrazine-1,4-dione HIV Integrase (Dolutegravir)Tridentate (Two-Metal)2 – 5 nMExcellent; retains activity against Y143R/N155H mutants.
N-hydroxy-pyrimidine-2,4-dione HIV Integrase (Raltegravir)Bidentate/Tridentate~10 nMLow barrier; susceptible to Q148H/G140S mutations.

Data synthesized from structural optimization studies and patent literature 1, 5.

Experimental Workflow: Co-Crystallography Protocol

To ensure scientific integrity and self-validation, the following protocol details the causality behind the experimental choices required to crystallize the Tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,6,8(7H)-trione scaffold with a metalloenzyme (e.g., viral endonuclease).

Step 1: Protein Expression and Purification
  • Expression : Express the target endonuclease domain in E. coli BL21(DE3) using a pET-SUMO vector to enhance solubility.

  • Purification : Perform Ni-NTA affinity chromatography followed by SUMO protease cleavage.

  • Causality Check : Purify the cleaved protein via Size Exclusion Chromatography (SEC) in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM TCEP. Why TCEP? The reducing agent prevents non-specific intermolecular disulfide cross-linking, which otherwise disrupts uniform crystal lattice formation.

Step 2: Ligand Incubation and Complex Formation
  • Preparation : Concentrate the apo-protein to 10 mg/mL.

  • Complexation : Add the pyrazino[1,2-c]pyrimidine-trione ligand at a 1:3 molar ratio (protein:ligand).

  • Causality Check : Supplement the mixture with 5 mM MgCl₂ or MnCl₂. Why? The trione scaffold has a low affinity for the apo-pocket; the divalent cations act as an electrostatic bridge, pre-organizing the active site and locking the ligand into its tridentate binding mode 3. Incubate on ice for 2 hours.

Step 3: Vapor Diffusion Crystallization
  • Setup : Use the hanging-drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (0.1 M MES pH 6.0, 20% PEG 3350, 0.2 M Ammonium Sulfate).

  • Causality Check : The choice of PEG 3350 acts as a precipitant by competing for water, gently driving the protein-ligand complex into a supersaturated state to nucleate crystals without denaturing the protein.

Step 4: X-Ray Diffraction and Refinement
  • Harvesting : Flash-freeze the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant to prevent ice crystal diffraction rings.

  • Diffraction : Collect data at a synchrotron light source (e.g., 100 K, wavelength 0.979 Å).

  • Refinement : Solve the structure using molecular replacement (Phaser) against a known apo-structure. The electron density map (Fo-Fc) will clearly reveal the tridentate coordination of the trione oxygen atoms to the two Mg2+ ions.

Workflow Step1 1. Protein Purification (SEC with TCEP to prevent cross-linking) Step2 2. Ligand Complexation (Add Trione Ligand + 5mM MgCl2) Step1->Step2 Step3 3. Vapor Diffusion (Hanging drop with PEG 3350 precipitant) Step2->Step3 Step4 4. X-Ray Diffraction (Synchrotron data collection at 100K) Step3->Step4 Step5 5. Structural Refinement (Molecular replacement & Fo-Fc mapping) Step4->Step5

Step-by-step co-crystallography workflow for validating the trione binding mode.

References

  • Taylor & Francis Online (tandfonline.com)
  • National Institutes of Health (nih.gov)
  • Journal of Medicinal Chemistry (acs.org)
  • Google Patents (google.com)
  • ResearchGate (researchgate.net)

Sources

Comparative

A Comparative Guide to the Anticancer Potential of Pyrano[3,2-c]pyridazin-3(6H)-one Derivatives

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, fused heterocyclic systems have emerged as privileged scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, fused heterocyclic systems have emerged as privileged scaffolds due to their structural complexity and ability to interact with diverse biological targets. The pyranopyridazinone core, specifically the pyrano[3,2-c]pyridazin-3(6H)-one framework, represents a class of compounds that has garnered significant attention for its promising anticancer activities.[1][2] This guide provides a comparative analysis of the anticancer efficacy of various derivatives of this scaffold, delves into their mechanisms of action, and presents the standardized experimental protocols used for their evaluation.

Comparative Cytotoxic Activity: A Structural Approach to Efficacy

The central tenet of developing a new chemotherapeutic agent is its ability to selectively kill cancer cells while sparing normal cells. Pyrano[3,2-c]pyridazin-3(6H)-one derivatives have been synthesized and evaluated against a panel of human cancer cell lines, demonstrating a wide range of potencies that are highly dependent on their substitution patterns.

One of the key studies in this area involved the synthesis of polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives.[3][4] The evaluation of these compounds against various cancer cell lines revealed that specific derivatives, namely 16c and 16d , exhibited remarkable potency and selectivity against the SK-BR-3 breast cancer cell line.[3] These compounds were found to be approximately 30-fold more potent against SK-BR-3 cells compared to other tested cancer cell lines.[3][4] Crucially, they also showed about 295-fold less toxicity towards the normal breast cell line MCF-10A, highlighting a favorable therapeutic window.[3][4]

The structure-activity relationship (SAR) analysis from these studies suggests that the nature and position of substituents on the pyranopyridazinone core are critical determinants of anticancer activity. For instance, the modifications leading to compounds 16c and 16d significantly enhanced their efficacy against the SK-BR-3 cell line.[3] This underscores the importance of rational drug design in optimizing the therapeutic potential of this scaffold.

To provide a clearer perspective, the table below compares the in vitro cytotoxic activity (IC50 values) of selected pyranopyridazinone and related pyranopyridine derivatives against various human cancer cell lines, benchmarked against standard chemotherapeutic drugs.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Derivative 16c SK-BR-3 (Breast)0.21[3]
Derivative 16d SK-BR-3 (Breast)0.15[3]
Derivative 5f HCT116 (Colon)7.69[5]
HepG2 (Liver)9.46[5]
MCF-7 (Breast)6.93[5]
Derivative 4-CP.P MCF-7 (Breast)60[6]
Doxorubicin HCT116 (Colon)5.23[5]
HepG2 (Liver)4.5[5]
MCF-7 (Breast)4.17[5]
Erlotinib HCT116 (Colon)5.61[5]
HepG2 (Liver)18.12[5]
MCF-7 (Breast)48.36[5]

This table summarizes data from multiple sources to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.

Unraveling the Mechanism of Action

The efficacy of pyranopyridazinone derivatives is rooted in their ability to modulate critical cellular pathways involved in cancer cell proliferation and survival. Research indicates that these compounds employ a multi-pronged attack, primarily through the inhibition of key signaling kinases and the induction of programmed cell death (apoptosis).

Dual Inhibition of EGFR and VEGFR-2 Kinases

A significant mechanism of action for many pyridazinone-based compounds is the inhibition of protein tyrosine kinases, which are crucial regulators of cell growth, differentiation, and survival.[7] Specifically, several derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

  • EGFR is often overexpressed in various cancers, and its activation leads to uncontrolled cell proliferation.

  • VEGFR-2 is a key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.

By simultaneously targeting both EGFR and VEGFR-2, these compounds can inhibit tumor growth and cut off its blood supply, a synergistic approach that can overcome resistance mechanisms.[7] For example, pyridazinone derivative 5f was shown to have superior EGFR kinase inhibitory activity (IC50 = 0.042 µM) compared to the standard drug Erlotinib and outstanding VEGFR-2 inhibitory activity (IC50 = 0.032 µM), surpassing Sorafenib.[5]

EGFR_VEGFR2_Pathway cluster_inhibitors cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Compound_5f Pyrano[3,2-c]pyridazinone Derivative (e.g., 5f) Compound_5f->EGFR Inhibits Compound_5f->VEGFR2 Inhibits Apoptosis Apoptosis Proliferation->Apoptosis Suppresses experimental_workflow Start Synthesized Pyrano[3,2-c]pyridazinone Derivatives MTT In Vitro Cytotoxicity Screening (MTT Assay) Start->MTT Select Identify Potent Lead Compounds (Low IC50) MTT->Select Mechanism Mechanistic Studies Select->Mechanism Leads CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Kinase Kinase Inhibition Assay (EGFR/VEGFR-2) Mechanism->Kinase End Candidate for Further Preclinical Development CellCycle->End Apoptosis->End Kinase->End

Caption: General experimental workflow for evaluating novel anticancer compounds.

Protocol: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the pyranopyridazinone derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis

Principle (Cell Cycle): Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle. A distinct "sub-G1" peak indicates apoptotic cells with fragmented DNA.

Principle (Apoptosis): In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic or necrotic cells with compromised membrane integrity.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of the lead compound for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Fixation (for Cell Cycle): Fix the cells in ice-cold 70% ethanol overnight at -20°C. Causality: Fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA.

  • Staining (for Cell Cycle): Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Causality: RNase A is crucial to degrade RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

  • Staining (for Apoptosis): Resuspend unfixed, live cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI and incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in each phase of the cell cycle or in each quadrant of the Annexin V/PI plot (viable, early apoptotic, late apoptotic, necrotic).

Conclusion and Future Directions

The comparative analysis presented in this guide firmly establishes the pyrano[3,2-c]pyridazin-3(6H)-one scaffold as a highly promising framework for the development of novel anticancer agents. The ability of its derivatives to exhibit potent and selective cytotoxicity, coupled with their mechanistic action of inhibiting critical oncogenic pathways like EGFR/VEGFR-2 and inducing apoptosis, makes them compelling candidates for further investigation. [3][5] The success of derivatives like 16c and 16d provides a strong foundation for future research. [3]The next logical steps in the field should focus on:

  • Lead Optimization: Synthesizing new analogues to further improve potency, selectivity, and pharmacokinetic properties (ADMET).

  • In Vivo Studies: Evaluating the most promising compounds in animal models to assess their efficacy and safety in a physiological context.

  • Target Deconvolution: Expanding mechanistic studies to identify other potential molecular targets that contribute to their anticancer effects.

Through continued interdisciplinary efforts in medicinal chemistry, molecular biology, and pharmacology, the full therapeutic potential of pyrano[3,2-c]pyridazin-3(6H)-one derivatives can be realized, paving the way for a new generation of targeted cancer therapies.

References

  • Saeed, A., Abdou, I., Salem, A., Ghattas, M., Atatreh, N., & AlNeyadi, S. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14. [Link]

  • Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25, 2129-2141. [Link]

  • Al-Warhi, T., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]

  • Shalaby, R. H., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

  • Shalaby, R. H., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

  • Nemr, M. T., et al. (2025). Design, synthesis, and antitumor evaluation of new pyridazinone scaffolds as dual EGFR/VEGFR-2 kinase inhibitors and apoptotic cells inducers. Bioorganic Chemistry. [Link]

  • El-Agrody, A. M., Fouda, A. M., & Mora, A. (2020). In vitro anticancer activity of pyrano[3, 2-c]chromene derivatives with both cell cycle arrest and apoptosis induction. ResearchGate. [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]

  • Hussein, A. H. M. (2013). The anticancer potential of various substituted pyridazines and related compounds. Journal of Chemical and Pharmaceutical Research, 5(12), 108-118. [Link]

  • Taha, M. O., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5762-5771. [Link]

  • Taha, M. O., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]Pyridazin-3(6H)-one derivatives as potential anticancer agents. Sci-Hub. [Link]

  • Yilmaz, I., et al. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 20(10), 19047-19064. [Link]

  • Taha, M. O., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]Pyridazin-3(6H)-one derivatives as potential anticancer agents. Scilit. [Link]

  • Al-Warhi, T., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. ResearchGate. [Link]

  • Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Pharmaceutical Research. [Link]

  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. ResearchGate. [Link]

  • El-Agrody, A. M. (2013). Synthesis, antitumor activity, and structure–activity relationship of some 4H-pyrano[3,2-h]quinoline and 7H-pyrimido[4′,5′:6,5]pyrano[3,2-h]quinoline derivatives. Semantic Scholar. [Link]

  • Divsalar, A., et al. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. Acta Biochimica Polonica, 65(3), 441-447. [Link]

  • De Bruyn, T., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1). [Link]

  • Sharma, R., & Kumar, R. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

Sources

Safety & Regulatory Compliance

Safety

Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione proper disposal procedures

Comprehensive Operational & Disposal Protocol for Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Protocol for Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical, highly controlled extension of the experimental workflow. The integrity of a laboratory is defined just as much by how it handles its waste as by how it synthesizes its products.

Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione (CAS: 5565-14-0) is a complex, nitrogen-rich heterocyclic compound frequently utilized as a pharmaceutical intermediate[1]. Due to its molecular architecture, improper disposal poses severe environmental and safety risks. This guide provides a self-validating, step-by-step operational plan to ensure the safe handling, profiling, and thermal destruction of this specific pyrazino-pyrimidine derivative.

Chemical Profile & Mechanistic Causality of Disposal

Why do we mandate high-temperature incineration with specialized emission controls for this specific compound?

The pyrazino-pyrimidine scaffold is thermodynamically stable. If introduced into standard aqueous wastewater streams, nitrogen-containing heterocycles exhibit high polarity, resist standard microbial degradation, and act as direct precursors to during municipal water chloramination[2]. Therefore, drain disposal is strictly prohibited.

The only scientifically sound method for disposal is controlled thermal destruction. However, because the molecule contains three nitrogen atoms (C7H9N3O3), its combustion inherently generates toxic nitrogen oxides (NOx)[3]. Consequently, the disposal workflow must be engineered to support high-temperature incineration coupled with rigorous NOx scrubbing[4].

Quantitative Data: Waste Profiling Parameters

To ensure accurate Environmental Health and Safety (EHS) manifesting, all quantitative physical and disposal parameters must be documented.

ParameterValue / SpecificationCausality / Operational Impact
Chemical Name Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trioneTarget analyte for disposal manifesting.
CAS Number 5565-14-0Unique identifier required for regulatory compliance[1].
Molecular Formula C7H9N3O3High nitrogen content dictates NOx generation upon combustion[5].
Molecular Weight 183.16 g/mol Used for stoichiometric calculations during waste profiling[1].
Primary Hazard Environmental Toxicity / IrritantPotential to form N-nitrosamines in municipal wastewater[6].
Disposal Method High-Temperature IncinerationCleaves the highly stable pyrazino-pyrimidine ring system.
Incinerator Temp > 1,000°CRequired for complete thermal destruction of heterocycles.
Emission Control SNCR / SCR ScrubbingMandatory to neutralize NOx emissions into harmless N₂ and H₂O[3].

Experimental Workflow: Self-Validating Disposal Protocol

Every procedure in a high-functioning laboratory must be a self-validating system—meaning built-in checks and balances confirm the success of each step before the next begins.

Phase 1: Source Segregation and Containment

  • Step 1: Primary Isolation. Collect all solid residues and solvent mixtures containing the compound into dedicated, PTFE-lined, high-density polyethylene (HDPE) containers.

    • Causality: PTFE prevents chemical leaching from the solvents, while HDPE provides structural integrity against physical impact during transit.

  • Step 2: Strict Segregation. Isolate this nitrogenous waste stream entirely from halogenated solvents (e.g., dichloromethane, chloroform).

    • Causality: Halogenated compounds lower the combustion efficiency of incinerators and risk the formation of highly toxic dioxins when burned alongside organic matter.

  • Step 3: QA/QC Validation. Before sealing the primary container, perform a rapid halogen test (using commercial halogen test strips) on a 1 mL aliquot of the waste mixture.

    • Validation: A negative result confirms successful segregation, validating the waste profile for standard non-halogenated incineration.

Phase 2: Preparation for Transport

  • Step 4: Secondary Containment & Manifesting. Place the sealed primary container into a secondary spill-proof bin. Log the exact mass and solvent volume on the laboratory's EHS manifest.

    • Validation: Cross-reference the gravimetric weight of the final package against the manifest log. A matching value ensures zero discrepancy or loss before EHS handover.

Phase 3: Facility-Level Thermal Destruction

  • Step 5: High-Temperature Incineration. Hand the waste over to a licensed EHS contractor mandated to perform thermal destruction at temperatures exceeding 1,000°C.

    • Causality: Lower temperatures may fail to fully cleave the stable pyrazino-pyrimidine ring system, leading to incomplete combustion and hazardous ash residue.

  • Step 6: Emission Control (NOx Scrubbing). Ensure the receiving facility utilizes or Selective Non-Catalytic Reduction (SNCR) technology.

    • Causality: SCR technology reacts the combustion-generated NOx gases with ammonia or urea over a catalyst, reducing them into harmless diatomic nitrogen (N₂) and water vapor, safely closing the environmental loop.

Process Visualization

G N1 1. Waste Generation & Isolation N2 2. Non-Halogenated Segregation N1->N2 N3 3. QA/QC: Halogen & pH Validation N2->N3 N4 4. EHS Manifesting & Transport N3->N4 N5 5. Thermal Destruction (>1000°C) N4->N5 N6 6. SCR NOx Scrubbing & Release N5->N6

Figure 1: Operational workflow for the segregation and thermal destruction of nitrogenous heterocyclic waste.

References

  • American Chemical Society (ACS). "Nontargeted Identification of an N-Heterocyclic Compound in Source Water and Wastewater as a Precursor of Multiple Nitrosamines". Environmental Science & Technology. URL:[Link]

  • American Chemical Society (ACS). "Identification of N-Nitrosamines and Nitrogenous Heterocyclic Byproducts during Chloramination". Environmental Science & Technology. URL:[Link]

  • European Commission. "COMMISSION STAFF WORKING DOCUMENT: Alignment of NOx ELVs for co-incineration of waste and pharmaceutical intermediates". Europa.eu. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.